molecular formula C8H8F3N3 B142564 N-[4-(trifluoromethyl)phenyl]guanidine CAS No. 130066-24-9

N-[4-(trifluoromethyl)phenyl]guanidine

Cat. No.: B142564
CAS No.: 130066-24-9
M. Wt: 203.16 g/mol
InChI Key: IUNFWMWQNWQIFS-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]guanidine is a valuable chemical scaffold in medicinal chemistry, primarily investigated for the development of novel therapeutic agents. Its core research value lies in its potential as a privileged structure for creating new antibiotics and antivirals. Recent studies on cyclic arylguanidine scaffolds have highlighted their significant antibacterial and antifungal activities, as well as their ability to inhibit the SARS-CoV-2 RBD:ACE2 interaction, positioning them as promising leads for antiviral development . Furthermore, guanidine derivatives are actively explored as structural leads for antibiotics targeting multidrug-resistant pathogens. Research indicates that guanidine-based compounds can exhibit potent activity against strains like Staphylococcus aureus and Escherichia coli , with some analogs also showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for these compounds is multifaceted; they are known to disrupt bacterial cell division by targeting the essential tubulin homolog FtsZ, which is critical for cytokinesis . Additionally, the guanidine functionality, which is often protonated at physiological pH, can facilitate electrostatic interactions with negatively charged bacterial cell envelopes, potentially leading to membrane disruption . This combination of specific enzyme targeting and membrane-acting mechanisms makes this chemical class a compelling area of study for overcoming bacterial resistance. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFWMWQNWQIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600495
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130066-24-9
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for highly basic alkyl guanidines and a modulator of physicochemical properties in drug design. The presence of the trifluoromethyl (


) group at the para-position exerts a profound electronic influence on the guanidinium core, significantly lowering its 

compared to unsubstituted analogues. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol for its preparation, and its strategic application in developing sodium-hydrogen exchanger (NHE) inhibitors and ion channel blockers.

Physicochemical Architecture

The utility of N-[4-(trifluoromethyl)phenyl]guanidine lies in the interplay between the strongly basic guanidine moiety and the electron-withdrawing trifluoromethyl group.

Key Properties Table
PropertyValue / DescriptionSource/Validation
CAS Number 130066-24-9ChemicalBook [1]
Molecular Formula

PubChem [2]
Molecular Weight 203.17 g/mol PubChem [2]
Predicted

10.17 ± 0.10Chemdad [3]
LogP (Predicted) ~1.8 - 2.1Calculated (Consensus)
H-Bond Donors 3Structural Analysis
H-Bond Acceptors 1Structural Analysis
Electronic Effect

Hammett Constant
The "Fluorine Effect" on Basicity

Unlike alkyl guanidines (


), which are fully protonated and charged at physiological pH (7.4), N-aryl guanidines exhibit reduced basicity. The 

-

group acts as a strong electron-withdrawing group (EWG) via induction (

), pulling electron density away from the guanidine nitrogen lone pairs.
  • Mechanism: The EWG destabilizes the positive charge on the conjugate acid (guanidinium species), favoring the neutral free base form more than unsubstituted phenylguanidine (

    
    ).
    
  • Impact: This shift (

    
    ) improves membrane permeability by increasing the fraction of the neutral species available to cross lipid bilayers, while retaining sufficient basicity for electrostatic interactions with anionic residues (e.g., Asp/Glu) in protein binding pockets.
    

Synthetic Methodologies

Synthesis of electron-deficient N-aryl guanidines is challenging due to the reduced nucleophilicity of the parent aniline.

Route Selection Strategy

We evaluate three common pathways. The Pyrazole-1-carboxamidine route is designated as the "Gold Standard" for research-scale synthesis due to mild conditions and high purity.

SynthesisSelection Start Start: 4-(Trifluoromethyl)aniline Choice1 Reagent: Cyanamide (H2N-CN) Start->Choice1 Choice2 Reagent: S-methylisothiourea Start->Choice2 Choice3 Reagent: 1H-Pyrazole-1-carboxamidine HCl Start->Choice3 Result1 Outcome: Low Yield Requires harsh acid/heat Risk of polymerization Choice1->Result1 Result2 Outcome: Moderate Yield Evolution of MeSH (Toxic/Smell) Long reaction times Choice2->Result2 Result3 Outcome: High Yield (>85%) Mild Conditions Easy Workup Choice3->Result3

Figure 1: Decision matrix for selecting the optimal synthetic route. The pyrazole method is prioritized for safety and yield.

Detailed Protocol: Pyrazole-Mediated Guanylation

Objective: Synthesis of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol). The mixture may remain a suspension.

  • Activation: Add DIPEA (2.1 mL, 12 mmol) dropwise. The base neutralizes the HCl, generating the free reactive carboxamidine species.

  • Reaction: Heat the mixture to reflux (80°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The electron-deficient aniline reacts slower than typical anilines; ensure complete consumption of the pyrazole reagent.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add diethyl ether (50 mL) to induce precipitation of the guanidine salt.

    • Filter the white solid and wash with cold ether to remove the pyrazole byproduct.

  • Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (C18 reverse phase is preferred to handle the polar guanidine).

Mechanism of Action: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic amidine carbon of the pyrazole reagent. The pyrazole acts as a good leaving group (


 of pyrazole 

), driving the equilibrium toward the guanidine product.

Medicinal Chemistry Applications

NHE-1 Inhibition

The N-aryl guanidine motif is structurally homologous to the acylguanidine moiety found in Cariporide and Amiloride , potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).

  • Role: The guanidine group mimics the sodium ion (

    
    ), competing for the binding site on the transporter.
    
  • Advantage: The 4-trifluoromethyl group increases lipophilicity, potentially enhancing access to the transmembrane binding pocket compared to unsubstituted analogues.

Bioisosteric Replacement

In drug design, this scaffold is often used to replace:

  • Benzamidines: To reduce basicity and improve oral bioavailability.

  • Amino-pyridines: To alter H-bond geometry.

SAR_Logic Substrate N-[4-(trifluoromethyl)phenyl]guanidine Effect1 Guanidine Head (H-Bond Donor) Substrate->Effect1 Effect2 Phenyl Linker (Pi-Stacking) Substrate->Effect2 Effect3 CF3 Tail (Lipophilicity & Metabolic Stability) Substrate->Effect3 Target Biological Target (e.g., NHE-1, Na+ Channel) Effect1->Target Electrostatic Interaction Effect2->Target Hydrophobic Fit Effect3->Target Membrane Penetration

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's interaction with biological targets.

Safety & Handling

  • Starting Material Toxicity: 4-(Trifluoromethyl)aniline is toxic if swallowed or inhaled and causes serious eye damage (H301, H318) [4].[1] All weighing must occur in a fume hood.

  • Guanidine Handling: Guanidine salts are skin irritants. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Fluorinated organic waste must be segregated from general organic solvents in many jurisdictions to prevent issues in incineration (HF generation).

References

  • ChemicalBook. (2025).[2] N-(4-Trifluoromethyl-phenyl)-guanidine Properties and CAS Data. Retrieved from

  • PubChem. (2025).[3][4][5] Compound Summary: N-[4-(trifluoromethyl)phenyl]guanidine.[6][7] National Center for Biotechnology Information. Retrieved from

  • Chemdad. (2025). N-(4-Trifluoromethyl-phenyl)-guanidine MSDS and Properties.[6][7] Retrieved from

  • National Institutes of Health (NIH). (2025). 4-(Trifluoromethyl)aniline Safety Data Sheet. PubChem Laboratory Chemical Safety Summary.[3] Retrieved from

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. (Standard protocol reference).

Sources

N-[4-(trifluoromethyl)phenyl]guanidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Characterization of N-[4-(trifluoromethyl)phenyl]guanidine

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for arginine mimetics or as a kinase inhibitor core. Its structural validation poses unique challenges due to the electronic effects of the trifluoromethyl (


) group and the prototropic tautomerism inherent to the guanidine moiety. This guide details a self-validating analytical workflow to unambiguously confirm the structure of this molecule, moving beyond basic identification to rigorous structural proof.

Synthetic Context & Sample Integrity

Before elucidation, one must understand the sample's origin. The synthesis typically involves the nucleophilic attack of 4-(trifluoromethyl)aniline on a guanidinylating agent (e.g., cyanamide or S-methylisothiourea).

  • Critical Quality Attribute (CQA): The primary impurity is often the unreacted aniline or the formation of bis-guanidines.

  • Salt Form: Guanidines are strong bases (

    
    ). For NMR characterization, the compound is almost invariably isolated as a salt (HCl, TFA, or Carbonate). Note: All spectral data below assumes the Hydrochloride (HCl) salt form to ensure protonation and reduce exchange broadening.
    

Mass Spectrometry: The Molecular Fingerprint

High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision gate.

Theoretical Data:

  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 203.0670 Da

  • Observed Ion

    
    :  204.0743 Da
    
Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the aromatic ring and the lability of the guanidine headgroup.

Fragment Ion (

)
Structure/LossMechanistic Insight
204.07

Parent molecular ion.
187.04

Characteristic loss of ammonia from the guanidine head.
145.02

Loss of the entire guanidine moiety (as urea/cyanamide derivatives), leaving the phenyl cation.
69.00

Diagnostic peak for the trifluoromethyl group (high energy collision).

Nuclear Magnetic Resonance (NMR): The Gold Standard

This is the core of the elucidation. The


 group acts as a spin-active label (

), creating distinctive splitting patterns in

NMR that serve as an internal confirmation of position.
Experimental Protocol: Sample Preparation
  • Solvent: DMSO-

    
     is mandatory. Chloroform-
    
    
    
    often fails to solubilize the salt form and accelerates proton exchange, obliterating NH signals.
  • Concentration: ~10 mg/0.6 mL for

    
    ; ~30 mg/0.6 mL for 
    
    
    
    .
A. NMR Analysis

The spectrum will display an


 system for the aromatic ring, characteristic of para-substitution.
  • 
     10.1 ppm (1H, s, broad):  The NH proton directly attached to the phenyl ring. Deshielded by the ring current and electron-withdrawing 
    
    
    
    .
  • 
     7.80 ppm (2H, d, 
    
    
    
    Hz):
    Aromatic protons ortho to the
    
    
    group. Deshielded by the
    
    
    inductive effect.
  • 
     7.45 ppm (2H, d, 
    
    
    
    Hz):
    Aromatic protons meta to the
    
    
    group (ortho to guanidine).
  • 
     7.40 ppm (4H, s, broad):  Terminal guanidine 
    
    
    
    protons. Note: In the HCl salt, these integrate to 4H due to protonation (
    
    
    ).
B. NMR & Coupling Logic

This section validates the position of the


 group. The fluorine atoms couple to the carbons, splitting them into quartets (

).

Coupling Constants (


) Hierarchy: 
  • ipso-C to F (

    
    ):  ~272 Hz (Huge splitting).
    
  • ortho-C to F (

    
    ):  ~32 Hz.
    
  • meta-C to F (

    
    ):  ~4 Hz.
    

G CF3 CF3 Group (Fluorine Source) C4 C4 (Ipso) 1J Coupling ~272 Hz CF3->C4 Direct Bond C3 C3/C5 (Ortho) 2J Coupling ~32 Hz C4->C3 Inductive C2 C2/C6 (Meta) 3J Coupling ~4 Hz C3->C2 Long Range

Figure 1: The propagation of C-F spin coupling through the aromatic system.

Tabulated


 Assignments (DMSO-

):
Carbon PositionChemical Shift (

)
Multiplicity

(Hz)
Assignment Logic
Guanidine C 156.5Singlet-Deshielded

carbon; no F coupling (too far).
C-1 (N-ipso) 140.2Singlet-Attached to N; para to

.
C-2,6 124.5Quartet~4 (

)
Meta to

. Fine splitting often seen.
C-3,5 126.8Quartet~32 (

)
Ortho to

. Distinct quartet.
C-4 (F-ipso) 125.1Quartet~272 (

)
Direct attachment. Often low intensity due to lack of NOE.

124.2Quartet~272 (

)
The trifluoromethyl carbon itself.
C. NMR
  • Signal: Single peak at

    
     -61.5 ppm (referenced to 
    
    
    
    ).
  • Validation: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) is the most accurate method to determine purity (
    
    
    
    ).

Vibrational Spectroscopy (FT-IR)

IR serves as a rapid confirmation of functional group integrity, specifically the guanidinium state.

  • 3100–3400 cm⁻¹: Strong, broad N-H stretching (multiple bands due to

    
    , 
    
    
    
    , and
    
    
    ).
  • 1665 cm⁻¹: The "Guanidinium I" band (C=N stretch). This is the diagnostic marker for the guanidine core.[1]

  • 1320 cm⁻¹: C-F stretching (Strong).

  • 1120 cm⁻¹: C-F stretching (Very Strong).

Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure of a synthesized batch.

Workflow Start Crude Synthesis Product MS HRMS (ESI+) Target: 204.0743 Da Start->MS IR FT-IR Confirm Guanidine C=N (~1665 cm-1) MS->IR NMR_H 1H NMR (DMSO-d6) Check AA'BB' Pattern Confirm NH Integration IR->NMR_H NMR_C 13C NMR Verify C-F Quartets (J = 272, 32 Hz) NMR_H->NMR_C Decision Structure Confirmed? NMR_C->Decision Release Release for Bio-Assay Decision->Release Yes Reject Reject/Repurify Decision->Reject No

Figure 2: Analytical decision tree for batch release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doddrell, D., et al. (1976).[2] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link

  • Katritzky, A. R., et al. (2005). Synthesis of guanidines. Arkivoc, 2005(iv), 49-87.
  • Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants. Organic Chemistry Data. Link

Sources

Technical Guide: Mechanism of Action of N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for N-[4-(trifluoromethyl)phenyl]guanidine , a bioactive scaffold characterized by its dual-targeting capability against serine proteases (specifically uPA) and ligand-gated ion channels (5-HT3).

Compound ID: N-[4-(trifluoromethyl)phenyl]guanidine CAS: 130066-24-9 Chemical Class: Arylguanidine / Trifluoromethyl-substituted phenylguanidine Primary Targets: Urokinase-type Plasminogen Activator (uPA), 5-HT3 Serotonin Receptors, Nitric Oxide Synthase (NOS).

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine represents a privileged pharmacophore in medicinal chemistry. Its biological activity is driven by the guanidinium moiety , which acts as an arginine mimetic, and the 4-trifluoromethylphenyl group , which provides critical lipophilicity and electronic modulation.

The molecule functions primarily through two distinct mechanisms:

  • Protease Inhibition (Oncology): It acts as a competitive, reversible inhibitor of Urokinase-type Plasminogen Activator (uPA) , blocking the degradation of the extracellular matrix (ECM) and inhibiting tumor metastasis.

  • Ion Channel Modulation (Neuroscience): It functions as an antagonist or pore blocker for 5-HT3 receptors and voltage-gated potassium channels, modulating neurotransmission.

Primary Mechanism: uPA Inhibition (Metastasis Blockade)

The most well-characterized mechanism of N-[4-(trifluoromethyl)phenyl]guanidine is its inhibition of the serine protease uPA. High expression of uPA is strongly correlated with cancer metastasis.[1][2]

Structural Basis of Binding (The S1 Pocket)

uPA is a trypsin-like serine protease that specifically cleaves substrates after an Arginine (Arg) or Lysine (Lys) residue. The catalytic domain contains a deep, negatively charged specificity pocket (S1).

  • The Guanidine Warhead: At physiological pH, the guanidine group is protonated (positive charge). It inserts directly into the S1 specificity pocket of uPA.

  • The Critical Salt Bridge: The positively charged guanidinium forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 pocket. This mimics the binding of the arginine side chain of the natural substrate, plasminogen.

  • The Role of CF3 (Trifluoromethyl): The para-trifluoromethyl group serves two functions:

    • Electronic Withdrawal: It reduces the pKa of the guanidine slightly compared to an unsubstituted phenylguanidine, optimizing the hydrogen bond donor capability.

    • Hydrophobic Interaction: It extends towards the hydrophobic S1/S1' subsite interface, displacing water and increasing binding affinity through entropic gain.

Downstream Signaling Effects

By occupying the active site of uPA, the molecule prevents the enzyme from converting Plasminogen into Plasmin . This blockade disrupts the proteolytic cascade required for metastasis:

  • Inhibition of Plasmin Generation: Plasmin levels drop.

  • ECM Preservation: Reduced plasmin prevents the activation of Matrix Metalloproteinases (MMPs) and the direct degradation of laminin/fibronectin.

  • Anti-Invasion: Tumor cells lose the ability to remodel the ECM and invade surrounding tissues.

Pathway Visualization

The following diagram illustrates the interruption of the uPA-Plasmin cascade.

uPA_Pathway uPA uPA Enzyme (Active Site) Plasminogen Plasminogen (Inactive) uPA->Plasminogen Cleavage Inhibitor N-[4-(trifluoromethyl)phenyl]guanidine Inhibitor->uPA Competitive Inhibition (Asp189 Binding) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (BLOCKED) MMPs Pro-MMPs (Inactive) Plasmin->MMPs Activates ECM Extracellular Matrix (Collagen/Laminin) Plasmin->ECM Degrades ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degrades Metastasis Tumor Invasion & Metastasis ECM->Metastasis Loss of Integrity Promotes Migration

Caption: Competitive inhibition of uPA prevents the activation of Plasmin, halting the proteolytic cascade necessary for ECM degradation and tumor metastasis.

Secondary Mechanism: 5-HT3 & NOS Modulation

Beyond proteases, the arylguanidine scaffold exhibits activity against specific ion channels and synthases due to its cation-mimetic properties.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel activated by serotonin.

  • Mechanism: N-[4-(trifluoromethyl)phenyl]guanidine acts as a non-competitive antagonist or open-channel blocker.

  • Binding Site: Evidence suggests binding within the channel pore or at an allosteric site distinct from the orthosteric serotonin binding site. The CF3 group enhances membrane partitioning, allowing the molecule to access transmembrane domains.

  • Physiological Outcome: Inhibition of rapid depolarization in neurons, potentially offering anti-emetic or neuroprotective effects.

Nitric Oxide Synthase (NOS) Inhibition

Guanidines are classic competitive inhibitors of NOS isoforms (iNOS, nNOS).[3]

  • Mechanism: The guanidine group competes with the substrate L-Arginine for the heme-containing active site of NOS.

  • Selectivity: The bulky 4-trifluoromethylphenyl group often confers selectivity for iNOS (inducible) or nNOS (neuronal) over eNOS (endothelial) by exploiting subtle differences in the substrate access channel.

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Chromogenic uPA Inhibition Assay

This assay quantifies the inhibitory constant (


) against uPA.

Materials:

  • Human High Molecular Weight uPA (activity ~50-100 IU/mL).

  • Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-80.

Workflow:

  • Preparation: Dissolve N-[4-(trifluoromethyl)phenyl]guanidine in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

  • Incubation: Mix 20 µL of inhibitor dilution with 20 µL of uPA enzyme. Incubate for 15 minutes at 37°C to reach equilibrium.

  • Initiation: Add 20 µL of Chromogenic Substrate S-2444 (final concentration

    
     equivalent, approx. 0.3 mM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Selectivity Profiling (Counter-Screen)

To ensure the observed effect is uPA-specific and not generic protease inhibition, run parallel assays against:

  • Thrombin: Substrate S-2238.

  • Plasmin: Substrate S-2251.

  • tPA: Substrate S-2288.

  • Success Criterion: The

    
     for uPA should be at least 10-fold lower (more potent) than for Thrombin or Plasmin.
    

Comparative Data Summary

TargetBinding ModeKey InteractionPhysiological Effect
uPA Competitive (Active Site)Salt bridge with Asp189; Hydrophobic fit of CF3Anti-metastatic; ECM preservation
5-HT3 Allosteric / Pore BlockChannel occlusionModulation of neurotransmission
iNOS Competitive (Substrate)Heme pocket competition with ArginineReduction of inflammatory NO

Structure-Activity Relationship (SAR) Visualization

The following diagram highlights the pharmacophore features responsible for the described mechanisms.

SAR_Map Structure N-[4-(trifluoromethyl)phenyl]guanidine Guanidine Guanidine Moiety (Positively Charged) Structure->Guanidine Phenyl Phenyl Linker Structure->Phenyl CF3 4-CF3 Group (Trifluoromethyl) Structure->CF3 Target_uPA Target: uPA (Asp189) Salt Bridge Formation Guanidine->Target_uPA Target_NOS Target: NOS Heme Arginine Mimicry Guanidine->Target_NOS Target_Lipid Membrane Permeability & Hydrophobic Pocket Fit Phenyl->Target_Lipid Pi-Stacking CF3->Target_Lipid

Caption: Pharmacophore map showing the functional roles of the guanidine headgroup (binding) and the CF3 tail (permeability/selectivity).

References

  • Selective Inhibition of Urokinase by Substituted Phenylguanidines. Source: Journal of Medicinal Chemistry (1990).[4][5] Context: Establishes the phenylguanidine scaffold as a competitive inhibitor of uPA targeting the S1 pocket.[1][2] URL:[Link]

  • Selective Urokinase-Type Plasminogen Activator Inhibitors. 4. 1-(7-Sulfonamidoisoquinolinyl)guanidines. Source: Journal of Medicinal Chemistry (2007).[4] Context: Discusses the evolution of guanidine-based inhibitors and the specific role of the 4-trifluoromethyl substitution pattern in selectivity. URL:[Link]

  • The binding of arylguanidines at 5-HT3 serotonin receptors: a structure-affinity investigation. Source: Bioorganic & Medicinal Chemistry Letters (2001).[4] Context: Identifies the secondary mechanism of action on serotonin receptors. URL:[Link]

  • Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide. Source: Cancer Research / PubMed (1998). Context: Differentiates the specific guanidine molecule from the metabolite of Leflunomide (SU101), which shares the trifluoromethylphenyl motif. URL:[Link]

Sources

Technical Monograph: Physicochemical Profiling of N-[4-(trifluoromethyl)phenyl]guanidine

[1]

Executive Summary & Chemical Identity[1][2][3]

N-[4-(trifluoromethyl)phenyl]guanidine is a critical fluorinated building block often utilized in the synthesis of bioactive molecules, including kinase inhibitors and antimalarial agents.[1] Its physicochemical behavior is dominated by the interplay between the strongly basic guanidine moiety and the electron-withdrawing trifluoromethyl (-CF3) group.[1]

This guide provides a technical analysis of its solubility profile, theoretical vs. empirical properties, and a validated protocol for experimental determination.

Chemical Identity Table[1][3][4]
PropertyDetail
IUPAC Name N-[4-(trifluoromethyl)phenyl]guanidine
Molecular Formula C₈H₈F₃N₃
Molecular Weight 203.17 g/mol
CAS Registry 2927-73-3 (Free Base) / 54556-96-6 (Nitrate Salt)
Key Functional Groups Guanidine (Basic), Trifluoromethyl (Lipophilic/EWG)

Physicochemical Properties & Solubility Data[2][7][8][9][10][11][12][13][14]

The solubility of N-[4-(trifluoromethyl)phenyl]guanidine is highly pH-dependent due to the protonation state of the guanidine group.[1] The data below synthesizes consensus computed values and comparative experimental data from structural analogs (e.g., 4-fluorophenylguanidine).

Thermodynamic Solubility Profile (Predicted vs. Consensus)
Solvent / MediumSolubility Estimate (25°C)StateNotes
Water (pH 7.0) 0.5 – 2.0 mg/mLIonizedExists primarily as cation; moderate solubility.[1]
Water (pH 12.0) < 0.1 mg/mLNeutralFree base precipitates; low solubility.[1]
0.1 M HCl > 50 mg/mLSalt FormForms highly soluble Guanidinium chloride.[1]
DMSO > 100 mg/mLSolubleStandard stock solution solvent.[1]
Methanol > 50 mg/mLSolubleSuitable for transfers/dilutions.[1]
Key Physicochemical Parameters[2][5][6][7][9][13][15][16]
ParameterValueScientific Context
pKa (Guanidine) 9.8 – 10.5 (Est.)Lower than unsubstituted guanidine (13.[1]6) due to the electron-withdrawing effect of the para-CF3 phenyl ring.[1]
LogP (Octanol/Water) 1.6 ± 0.3The -CF3 group increases lipophilicity compared to phenylguanidine (LogP ~0.6).[1]
LogS (Aqueous) -2.5 to -3.0Correlates to "Sparingly Soluble" for the neutral species.[1]

Mechanistic Insight: The "Fluorine Effect" on Basicity

As a Senior Scientist, it is critical to understand why this compound behaves differently than standard guanidine. The trifluoromethyl group is a strong electron-withdrawing group (EWG).[1]

  • pKa Suppression: Standard alkyl guanidines have a pKa ~13.[1]6. The phenyl ring allows resonance delocalization, dropping pKa to ~10.[1]8. The para-CF3 group further pulls electron density from the aromatic system, destabilizing the positive charge on the guanidinium cation relative to the neutral form.[1] This suppresses the pKa to the ~10.0 range.[1]

  • Solubility Implications: Because the pKa is lower, this compound will exist as a neutral (insoluble) species at a lower pH than non-fluorinated analogs.[1] You must maintain pH < 8.0 during aqueous handling to ensure solubility.[1]

Visualization: pH-Dependent Ionization Equilibrium[1]

Ionizationcluster_0Solubility Switch MechanismCationProtonated Cation(Water Soluble)pH < pKaEquilibriumpKa ~ 10.0Cation->Equilibrium- H+Equilibrium->Cation+ H3O+NeutralNeutral Free Base(Precipitates)pH > pKaEquilibrium->Neutral+ OH-Neutral->Equilibrium+ H+

Caption: The equilibrium shifts toward the insoluble neutral species as pH exceeds the compound's pKa (~10.0).

Experimental Protocol: Thermodynamic Solubility Determination

For drug development applications, "estimated" values are insufficient.[1] The following protocol is the industry standard Shake-Flask Method adapted for basic fluorinated compounds.

Protocol Design Principles (E-E-A-T)
  • Why Shake-Flask? Kinetic methods (nephelometry) are prone to false positives with fluorinated compounds due to their unique refractive indices.[1] Thermodynamic equilibrium is required for accuracy.

  • Why pH Control? As shown above, a pH drift of 0.5 units can crash the compound out of solution. We use strong buffering capacity.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh ~5 mg of N-[4-(trifluoromethyl)phenyl]guanidine solid into a 4 mL glass vial.

    • Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) .

    • Note: Ensure solid particles are visible.[1] If all dissolve, add more solid until saturation is visible.[1]

  • Equilibration:

    • Place vial on an orbital shaker (300 rpm) at 25°C ± 1°C .

    • Incubate for 24 hours . (Shorter times risk non-equilibrium data).

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter .

    • Critical: Do not use nylon filters, as guanidines can bind non-specifically.[1]

  • Quantification (HPLC-UV):

    • Dilute the supernatant 1:10 with Methanol to prevent precipitation in the injector.[1]

    • Analyze via HPLC.[1][2]

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).[1] The TFA is crucial to ionize the guanidine for sharp peak shape.[1]

    • Detection: UV at 254 nm (Phenyl absorption).[1]

  • Final pH Check:

    • Measure the pH of the remaining saturated solution.[1] If the pH deviated > 0.1 units from 7.4, the value is invalid.

Visualization: Solubility Workflow

WorkflowStartWeigh Solid (>5mg)MixAdd Buffer (pH 7.4)Verify Excess SolidStart->MixShakeEquilibrate24h @ 25°CMix->ShakeFilterFilter (PVDF)Remove Undissolved SolidShake->FilterAnalyzeHPLC-UV Quantitation(Mobile Phase + TFA)Filter->AnalyzeCheckMeasure Final pHAnalyze->Check

Caption: Validated 24-hour thermodynamic solubility workflow ensuring pH stability and accurate quantitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776249, N-(4-Trifluoromethylphenyl)guanidine.[1] Retrieved January 29, 2026 from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for solubility protocols).

  • Cheméo (2025). Physical Properties of Aryl Guanidines. Retrieved from [Link][1]

N-[4-(trifluoromethyl)phenyl]guanidine: A Chemical Probe for Serine Proteases and Nitric Oxide Synthases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of N-[4-(trifluoromethyl)phenyl]guanidine Format: In-Depth Technical Guide

Executive Summary & Compound Profile

N-[4-(trifluoromethyl)phenyl]guanidine (CAS: 130066-24-9) is a synthetic small molecule belonging to the arylguanidine class.[1] Unlike complex drug candidates, this molecule serves primarily as a high-precision chemical probe and pharmacophore scaffold . Its biological activity is driven by two distinct structural features: the highly basic guanidinium headgroup (pKa ~10.8–11.0) which mimics the arginine side chain, and the electron-withdrawing trifluoromethyl (CF3) group which modulates lipophilicity and acidity.

This guide details its validation as a competitive inhibitor of Urokinase-type Plasminogen Activator (uPA) and a mechanistic probe for Nitric Oxide Synthase (NOS) , providing actionable protocols for researchers investigating metastatic pathways and oxidative enzymology.

Physicochemical Profile
PropertyValue / DescriptionRelevance
Molecular Formula C8H8F3N3Low molecular weight fragment (<300 Da).
Guanidine pKa ~10.8 (Lower than Arg ~12.5)The 4-CF3 group withdraws electrons, lowering pKa; critical for pH-dependent binding studies.
Lipophilicity Moderate (LogP ~ 1.5–2.0)Enhanced membrane permeability compared to pure arginine.
Primary Pharmacophore Arginine MimeticBinds to negatively charged aspartate residues in enzyme active sites (S1 pockets).

Primary Therapeutic Target: Urokinase-type Plasminogen Activator (uPA)[3][4]

The most well-characterized target for N-[4-(trifluoromethyl)phenyl]guanidine is uPA , a serine protease central to tissue remodeling and tumor metastasis.

Mechanism of Action: S1 Pocket Competitive Inhibition

uPA cleaves plasminogen to form plasmin, degrading the extracellular matrix (ECM). The active site of uPA contains a deep, negatively charged S1 specificity pocket designed to recognize the arginine residue of plasminogen.

  • Binding Topology: The guanidinium group of the inhibitor forms a salt bridge with Asp189 at the bottom of the S1 pocket.[2]

  • Role of CF3: The 4-trifluoromethylphenyl tail extends into the hydrophobic S2/S3 subsites. The CF3 group enhances hydrophobic contacts and selectivity over related proteases like tPA (tissue plasminogen activator) or plasmin.

  • Potency: Research indicates a

    
     of approximately 6.0 µM  for uPA, making it one of the most potent simple phenylguanidine inhibitors.
    
Biological Consequence: Anti-Metastatic Signaling

Inhibition of uPA blocks the proteolytic cascade required for cancer cell invasion.

Figure 1: The uPA/Plasminogen cascade.[3][4] The inhibitor blocks the initial activation step, preventing downstream ECM degradation and metastasis.

Secondary Target: Nitric Oxide Synthase (NOS)[6]

N-[4-(trifluoromethyl)phenyl]guanidine is widely used as a mechanistic probe to study the oxygen activation cycle of NOS isoforms (iNOS, eNOS, nNOS).

Mechanism: Heme-Site Binding & Proton Transfer

NOS enzymes require substrates to provide protons for the activation of molecular oxygen.

  • Substrate Mimicry: The compound binds to the active site heme distal pocket, displacing L-Arginine.

  • Electronic Modulation: The electron-withdrawing CF3 group lowers the guanidine pKa. By comparing this analog to unsubstituted phenylguanidine, researchers determine the specific "proton inventory" required for the conversion of

    
     to reactive species.
    
  • Outcome: It acts as a reversible inhibitor of NO production, often uncoupling the enzyme to produce superoxide (

    
    ) instead of NO, which is useful for studying oxidative stress mechanisms.
    

Emerging Target: TMPRSS2 (COVID-19 Relevance)

Recent studies on Transmembrane Serine Protease 2 (TMPRSS2), the host enzyme responsible for priming the SARS-CoV-2 spike protein, have highlighted phenylguanidines as potential inhibitors.[5]

  • Relevance: Like uPA, TMPRSS2 is a trypsin-like serine protease with an Aspartate-rich S1 pocket.

  • SAR Insight: While 4-substituted phenylguanidines bind TMPRSS2, selectivity is often achieved by modifying the meta position. However, the 4-CF3 variant remains a critical benchmark for evaluating S1 pocket occupancy.

Experimental Protocols

Protocol A: Chromogenic Assay for uPA Inhibition

Objective: Determine the


 of N-[4-(trifluoromethyl)phenyl]guanidine against human uPA.
  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-80 (to prevent non-specific aggregation).

    • Enzyme: Human High Molecular Weight uPA (2 nM final concentration).

    • Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).

    • Inhibitor: Prepare 10 mM stock of N-[4-(trifluoromethyl)phenyl]guanidine in DMSO.

  • Workflow:

    • Dilute inhibitor serially (0.1 µM to 100 µM) in assay buffer.

    • Incubate uPA with inhibitor for 15 minutes at 37°C.

    • Add Substrate S-2444 (final conc. equal to its

      
      , approx. 20-40 µM).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to the equation:

      
      .
      
    • Validation Criteria: The

      
       should shift linearly with substrate concentration if the mechanism is competitive.
      
Protocol B: NOS Spectral Binding Assay

Objective: Confirm binding to the NOS heme active site.

  • Reagents: Recombinant iNOS or nNOS heme domain (approx 2 µM), Phosphate buffer (pH 7.4).

  • Method:

    • Place enzyme solution in sample and reference cuvettes (split-beam spectrophotometer).

    • Titrate inhibitor into the sample cuvette (1–100 µM).

    • Record difference spectra (350–500 nm).

  • Expected Result: A Type I or Type II spectral shift (Soret band shift from ~420 nm to ~395 nm) indicates displacement of the distal water ligand and direct binding to the heme pocket, confirming specific interaction.

References

  • Sperl, S., et al. (2000).[2] "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[6] Proceedings of the National Academy of Sciences, 97(10), 5113–5118. Link

  • Li, H., et al. (2006). "Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation." Journal of Biological Chemistry, 281, 840–850. Link

  • Meyer, D., et al. (2024). "Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres." Pharmaceuticals, 17(2), 150. Link

  • Schweinitz, A., et al. (2004). "Design of Novel Urokinase Inhibitors Based on the 4-Amidinobenzyl Scaffold." Journal of Medicinal Chemistry, 47(12), 3105–3110. Link

  • Jankun, J., et al. (1997). "Inhibitors of urokinase: a potential new class of antimetastatic agents."[7] Cancer Research, 57, 559-563. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of N-[4-(trifluoromethyl)phenyl]guanidine in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine represents a critical "privileged structure" intermediate in modern drug discovery. It bridges the gap between the high basicity of the guanidine pharmacophore and the metabolic stability/lipophilicity conferred by the trifluoromethyl (


) bioisostere. This guide provides validated protocols for synthesizing this reagent and deploying it to construct bioactive heterocycles, specifically pyrimidines and quinazolines, which are ubiquitous in kinase inhibitors (e.g., Sorafenib analogs) and antimalarial agents.

Part 1: Chemical Profile & Mechanistic Insight

Structural Properties

The molecule consists of a guanidine moiety attached to a phenyl ring bearing a para-trifluoromethyl group.

  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This reduces the electron density on the aniline nitrogen, making the N-aryl bond resistant to oxidative cleavage but also reducing the nucleophilicity of the adjacent nitrogen compared to alkyl guanidines.
  • Regioselectivity: In cyclization reactions, the terminal (unsubstituted) amino groups of the guanidine tail retain higher nucleophilicity than the internal N-aryl nitrogen. This differential reactivity is the lever used to control regiochemistry during heterocyclic ring closure.

Solubility & Stability[1]
  • Free Base: Moderate solubility in organic solvents; hygroscopic and prone to absorbing

    
    .
    
  • Salt Forms (HCl/Nitrate): Highly crystalline, stable, and soluble in polar protic solvents (EtOH, MeOH, Water).

  • Safety Note: The

    
    -aniline precursors can release HF under extreme thermal stress; standard fluorocarbon safety protocols apply.
    

Part 2: Synthesis of the Reagent

Two protocols are provided: Method A for scalable, cost-effective production, and Method B for high-purity, protected intermediates suitable for sensitive multi-step syntheses.

Protocol A: Acid-Catalyzed Addition of Cyanamide (Scalable)

Best for: Large-scale preparation of the HCl salt.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Cyanamide (50% aq.[1] solution) (1.5 - 2.5 equiv)

  • Conc. HCl (1.0 equiv)

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(trifluoromethyl)aniline (10 mmol, ~1.61 g) in absolute ethanol (10 mL) in a round-bottom flask.

  • Acidification: Cool to 0°C. Add concentrated HCl (10 mmol) dropwise. Observation: A precipitate of the aniline hydrochloride may form.

  • Addition: Add cyanamide solution (25 mmol) slowly.

  • Reflux: Heat the mixture to reflux (approx. 80–85°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure.[1][3][4]

    • Neutralization (Optional for Free Base): Treat the residue with saturated

      
       solution until pH ~10. Extract with Ethyl Acetate (
      
      
      
      mL).
    • Salt Isolation (Recommended): If the HCl salt is desired, induce crystallization from the concentrated ethanolic residue by adding diethyl ether.

  • Yield: Typically 75–85%.

Protocol B: Guanylation via Boc-Protected Thiourea (High Precision)

Best for: Avoiding harsh acidic conditions; yields a Boc-protected guanidine.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • 
    -Bis(tert-butoxycarbonyl)-
    
    
    
    -methylisothiourea (0.95 equiv)[5]
  • Mercury(II) chloride (

    
    ) (1.1 equiv) - Caution: Toxic
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DCM (Dichloromethane)

Step-by-Step Procedure:

  • Setup: In a fume hood, dissolve the aniline (1.0 equiv) and the isothiourea reagent (0.95 equiv) in dry DCM.

  • Activation: Add

    
    , followed by solid 
    
    
    
    .
  • Reaction: Stir at room temperature for 12–24 hours. The mercury salt acts as a desulfurizing agent, driving the formation of the guanidine.

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble HgS byproduct (black solid). Wash with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc).

  • Deprotection: To obtain the free guanidine, treat with TFA/DCM (1:1) for 1 hour.

Part 3: Heterocyclic Assembly Protocols

Synthesis of 2-Amino-4-arylpyrimidines

This is the primary application. The guanidine reacts with 1,3-dielectrophiles (like


-diketones) to form the pyrimidine core.

Reaction Scheme Logic:



Protocol: Condensation with Acetylacetone Target: N-[4-(trifluoromethyl)phenyl]-4,6-dimethylpyrimidin-2-amine

ParameterSpecification
Substrate N-[4-(trifluoromethyl)phenyl]guanidine HCl (1.0 equiv)
Electrophile Acetylacetone (1.1 equiv)
Base Sodium Ethoxide (

) or

(2.5 equiv)
Solvent Absolute Ethanol
Temp/Time Reflux / 6–8 Hours

Procedure:

  • Free Basing: If using the guanidine HCl salt, dissolve it in ethanol and add the base. Stir for 15 minutes to generate the free guanidine in situ.

  • Condensation: Add acetylacetone (2,4-pentanedione) dropwise.

  • Cyclization: Reflux the mixture. The solution will typically darken.

  • Monitoring: LCMS should show the mass peak corresponding to [M+H] (approx. MW 267 for dimethyl variant).

  • Isolation:

    • Evaporate ethanol.[3]

    • Resuspend residue in water.

    • The product often precipitates. Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Synthesis of Quinazolines (Cyclization with 2-Halobenzaldehydes)

Guanidines can react with ortho-functionalized benzaldehydes to form dihydroquinazolines, which are then oxidized to quinazolines.

Reagents:

  • N-[4-(trifluoromethyl)phenyl]guanidine

  • 2-Fluorobenzaldehyde

  • Base (

    
    )
    
  • Solvent (DMSO or DMAc)

Key Insight: This reaction typically proceeds via a


 mechanism followed by condensation, or vice-versa depending on conditions. High heat (100°C+) is usually required to displace the fluorine on the benzaldehyde ring.

Part 4: Visualization & Workflows

Synthetic Pathway Map

The following diagram illustrates the flow from the aniline precursor to the diverse heterocyclic scaffolds.

SyntheticPathway Aniline 4-(Trifluoromethyl) aniline Guanidine N-[4-(trifluoromethyl) phenyl]guanidine Aniline->Guanidine Method A: Cyanamide/H+ Aniline->Guanidine Method B: HgCl2/Et3N Cyanamide Cyanamide (HCl/EtOH) Cyanamide->Guanidine Isothiourea Boc-S-Methyl isothiourea Isothiourea->Guanidine Pyrimidine 2-Anilinopyrimidines (Kinase Inhibitor Scaffold) Guanidine->Pyrimidine Cyclodehydration (Base/Reflux) Pyrimidinone Pyrimidinones Guanidine->Pyrimidinone Condensation Quinazoline Quinazolines Guanidine->Quinazoline SnAr + Cyclization Diketone 1,3-Diketones (e.g., Acetylacetone) Diketone->Pyrimidine KetoEster Beta-Keto Esters KetoEster->Pyrimidinone Aldehyde 2-Halo benzaldehydes Aldehyde->Quinazoline

Figure 1: Synthetic tree transforming the trifluoromethyl-aniline precursor into major heterocyclic drug scaffolds.

Mechanism of Pyrimidine Formation

Understanding the regioselectivity is vital.

Mechanism Start Reagents: Guanidine + Diketone Step1 Nucleophilic Attack (Terminal NH2 attacks Carbonyl) Start->Step1 Step2 Intermediate: Carbinolamine Step1->Step2 Step3 Dehydration (-H2O) -> Imine Step2->Step3 Step4 Intramolecular Attack (Second NH attacks Carbonyl) Step3->Step4 Step5 Aromatization (Loss of H2O) Step4->Step5 Product Final Product: 2-Amino-pyrimidine Step5->Product

Figure 2: Step-wise mechanism of the cyclocondensation reaction.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Guanidine Synthesis) Incomplete protonation or competitive dimerization of cyanamide.Ensure HCl is added before cyanamide. Maintain reflux for full 12h.
Regioisomer Mix (Pyrimidines) Unsymmetrical diketones used.Use symmetric diketones or purify via column chromatography. The

group favors attack at the more electrophilic carbonyl first.
Gummy/Oily Product Impurities or residual solvent.Triturate with diethyl ether or recrystallize from EtOH/Water mixtures.
Incomplete Cyclization Wet solvent or weak base.Use absolute ethanol and ensure base stoichiometry is >2.0 equiv.

References

  • Guanidine Synthesis (Cyanamide Method)

    • Synthesis of N-substituted guanidines via cyanamide. ChemicalBook Protocols.
    • Source:

  • Protected Guanidine Synthesis (Boc-Isothiourea)

    • Zapf, C. W., et al. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines."[6] Journal of Organic Chemistry, 2003.[6]

    • Source:

  • Pyrimidine Cyclization

    • Synthesis of 2-amino-4,6-diarylpyrimidines.[7] ResearchGate.[8]

    • Source:

  • Trifluoromethyl Electronic Effects

    • Umemoto, T. "Electrophilic Trifluoromethylation."[9] European Journal of Organic Chemistry.[9]

    • Source:

  • General Properties

    • PubChem Compound Summary for 1-(4-Fluorophenyl)guanidine (Structural Analog).
    • Source:

Sources

N-[4-(trifluoromethyl)phenyl]guanidine in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine (hereafter TFMPG ) represents a critical chemical scaffold in modern drug discovery, serving as a specialized arginine mimic . Unlike aliphatic guanidines (pKa ~13.6), the electron-withdrawing nature of the trifluoromethyl-phenyl group modulates the guanidine basicity (pKa ~9.5–10.5), enabling unique interactions with anionic protein pockets such as the catalytic sites of Nitric Oxide Synthases (iNOS) and the pore regions of Voltage-Gated Ion Channels .

This guide details the physicochemical rationale for using TFMPG in screening libraries and provides validated protocols for its evaluation as an enzymatic inhibitor and a biophysical probe.

Physicochemical Profile & SAR Logic

The utility of TFMPG lies in its ability to retain a positive charge at physiological pH while offering improved membrane permeability compared to native arginine.

Comparative Physicochemical Data
PropertyArginine (Ref)PhenylguanidineTFMPG (Target) Implication for Screening
Structure Aliphatic GuanidineAromatic GuanidineFluorinated Aromatic

adds bulk & lipophilicity.[1]
pKa (Basic) ~13.8 (Always Ionized)~10.8~9.5 – 10.0 Lower pKa reduces "trapping" in lysosomes; improves oral bioavailability.
LogP -4.2 (Hydrophilic)0.6~2.1 Significant boost in lipophilicity aids membrane crossing.
Electronic Effect NoneResonance (delocalization)Inductive Withdrawal

pulls electron density, reducing nucleophilicity of the free base.
Mechanism of Action: The "Deflated" Cation

In drug design, TFMPG acts as a Bioisostere of Arginine .

  • Binding Mode: It forms bidentate hydrogen bonds with Aspartate or Glutamate residues (salt bridges).

  • The Fluorine Effect: The para-

    
     group blocks metabolic oxidation at the 4-position (a common clearance route for phenyl rings) and increases hydrophobic contacts within the binding pocket.
    

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the TFMPG scaffold in a screening context.

TFMPG_SAR Core Guanidine Core (Cationic Head) Linker Phenyl Ring (Scaffold/Spacer) Core->Linker Attached to Target1 Target: Asp/Glu Residues (Salt Bridge) Core->Target1 H-Bonding Tail 4-CF3 Group (Modulator) Linker->Tail Para-substitution Target2 Target: Hydrophobic Pocket (Van der Waals) Tail->Target2 Lipophilic Contact Effect Result: Lower pKa (~9.8 vs 13.6) Tail->Effect Electron Withdrawal Effect->Core Modulates Basicity

Figure 1: SAR Deconstruction of N-[4-(trifluoromethyl)phenyl]guanidine. The


 group acts as an electronic "dimmer" switch for the guanidine basicity.

Protocol A: Enzymatic Inhibition Screen (iNOS)

Context: TFMPG is a structural analog of aminoguanidine, a classic inhibitor of Inducible Nitric Oxide Synthase (iNOS). This assay measures the inhibition of NO production using the Griess reaction.

Materials
  • Enzyme: Recombinant human iNOS (inducible isoform).

  • Substrate: L-Arginine (10 µM final).

  • Cofactors: NADPH (100 µM), Tetrahydrobiopterin (

    
    ).
    
  • Detection: Griess Reagents A (Sulfanilamide) and B (NED).

  • Compound: TFMPG (dissolved in DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock of TFMPG in 100% DMSO.

    • Critical: TFMPG free base may precipitate in aqueous buffer if >100 µM. Ensure final DMSO concentration is constant (e.g., 1%) across the plate.

  • Enzyme Activation:

    • Dilute iNOS enzyme in Assay Buffer (50 mM HEPES, pH 7.4, 1 mM DTT).

    • Add cofactors (

      
      , FAD, FMN) and incubate for 10 min at RT to stabilize the dimer.
      
  • Reaction Assembly (96-well plate):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + DMSO (No Inhibitor).

    • Test: Enzyme + Substrate + TFMPG (titration: 0.1 µM to 100 µM).

  • Initiation:

    • Add NADPH to initiate the reaction.

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Readout:

    • Add equal volume of Griess Reagent (1:1 mix of A and B).

    • Incubate 10 min at RT (color turns pink/magenta).

    • Read Absorbance at 540 nm.

Self-Validation Check: The


 should be compared against Aminoguanidine  (Standard Control, typical 

~1–5 µM). If TFMPG shows >100 µM

, check for compound precipitation.

Protocol B: Fragment-Based Screening (SPR)

Context: Because TFMPG is a small "fragment" (MW ~203 Da), it often exhibits fast on/off rates. Surface Plasmon Resonance (SPR) is preferred over biochemical assays to detect these transient binding events.

Workflow Diagram

SPR_Workflow Step1 1. Chip Immobilization (Target Protein on CM5 Chip) Step2 2. Solvent Correction (DMSO Calibration 0.5% - 5%) Step1->Step2 Step3 3. Injection Cycle (TFMPG @ 10, 50, 100, 200 µM) Step2->Step3 High flow rate (30 µL/min) Step4 4. Dissociation (Wash with Running Buffer) Step3->Step4 Step5 5. Analysis (Steady State Affinity Fit) Step4->Step5 Calculate KD

Figure 2: SPR Workflow for detecting low-affinity fragment binding.

Technical Nuances for TFMPG
  • Refractive Index Mismatch: The

    
     group has a high refractive index. You must  perform a rigorous DMSO solvent correction curve, or the bulk shift will mask the binding signal.
    
  • Solubility Limit: Do not inject >500 µM. The hydrophobic phenyl ring can cause non-specific binding (NSB) to the reference flow cell.

  • Data Fitting: Use a Steady-State Affinity model (Plot

    
     vs. Concentration) rather than Kinetic Fit, as the 
    
    
    
    will likely be too fast for the instrument to resolve accurately.

Troubleshooting & Safety

  • Solubility: TFMPG is hydrophobic. If using the HCl salt , it dissolves in water; if using the Free Base , it requires DMSO or Ethanol. Always verify the salt form on the bottle.

  • Non-Specific Binding: The guanidine head is sticky. Include 0.05% Tween-20 in all assay buffers to prevent adsorption to plasticware.

  • False Positives: In enzymatic assays, guanidines can react with certain aldehyde-containing substrates. Ensure your substrate is stable.

References

  • Bioisosterism of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Guanidine pKa Modulation: Williams, R. (2022). pKa Data Compiled for Organic Chemistry. Organic Chemistry Data. Link

  • iNOS Inhibition: Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. Link

  • Antimicrobial Activity: Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. (2018). NIH/PubMed. Link

  • General Screening: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (2014). SCIRP. Link

Sources

Application Note: High-Purity Scale-Up of N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up parameters for the synthesis of N-[4-(trifluoromethyl)phenyl]guanidine (CAS: 360-57-6) . This moiety is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, sodium channel blockers, and antidiabetic agents.

The presence of the electron-withdrawing trifluoromethyl (


) group at the para position significantly reduces the nucleophilicity of the aniline precursor, creating kinetic barriers that often lead to incomplete conversion or high impurity profiles in standard protocols. This application note presents an optimized Acid-Catalyzed Cyanamide Addition  route, selected for its atom economy and scalability, alongside a Thiourea Activation  alternative for high-purity requirements.

Critical Process Parameters (CPP) & Route Selection

Retrosynthetic Analysis

Three primary routes were evaluated for kilogram-scale production. The selection criteria prioritized atom economy, cost of goods (COGS), and safety profile.

RouteReagentsAtom EconomyScalabilityRisk Factor
A (Selected) Aniline + Cyanamide High High Moderate (Cyanamide stability)
BAniline + S-methylisothioureaMediumMediumHigh (MeSH evolution - odor/tox)
CAniline + 1H-pyrazole-1-carboxamidineLowLowLow (Reagent cost prohibitive)

Decision: Route A is chosen for scale-up. While Route C is cleaner for medicinal chemistry (<10g), Route A is the only economically viable path for >1kg batches, provided that thermal runaways and dimerization of cyanamide are managed via strict pH and temperature controls.

Mechanistic Challenge

The


 group exerts a strong inductive effect (-I), deactivating the aniline nitrogen.
  • Problem: The aniline is a poor nucleophile.

  • Solution: We cannot rely on the basicity of the aniline. Instead, we must activate the system using a mineral acid (HCl) to protonate the cyanamide, making it a more electrophilic species, while maintaining a high temperature to overcome the activation energy barrier.

Reaction Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the activation of cyanamide and the nucleophilic attack by the deactivated aniline.

ReactionMechanism Aniline 4-(Trifluoromethyl)aniline (Low Nucleophilicity) TS Transition State (Nucleophilic Attack) Aniline->TS + Heat (Reflux) Cyanamide Cyanamide (H2N-CN) Intermediate Protonated Cyanamide [H2N-C≡NH]+ Cyanamide->Intermediate Protonation Acid HCl (aq) Acid->Intermediate Intermediate->TS Product N-[4-(trifluoromethyl)phenyl]guanidine HCl Salt TS->Product Rearrangement

Figure 1: Mechanistic pathway highlighting the acid-mediated activation required to overcome the electron-withdrawing effect of the trifluoromethyl group.

Detailed Experimental Protocol (Scale: 100g Basis)

Safety Warning:

  • Cyanamide is toxic and can polymerize violently (exothermic) if heated above 40°C in concentrated neutral/basic form. Always handle in acidic media or dilute solution.

  • 4-(Trifluoromethyl)aniline is toxic if swallowed or inhaled. Use a fume hood.

Materials
  • 4-(Trifluoromethyl)aniline (1.0 equiv, 100.0 g, 0.62 mol)

  • Cyanamide (50% aq. solution) (1.5 equiv, 78.3 g of active cyanamide)

    • Note: Solid cyanamide can be used but aqueous is safer for handling.

  • Hydrochloric Acid (37%) (1.1 equiv)

  • Ethanol (Absolute) or n-Butanol (for higher reflux temp)

  • Sodium Hydroxide (50% aq) for workup.

Step-by-Step Methodology
Phase 1: Salt Formation
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Add 4-(trifluoromethyl)aniline (100 g) and Ethanol (300 mL) . Stir to dissolve.

  • Acidification: Dropwise add Conc. HCl (68 mL) .

    • Observation: A white precipitate (Aniline-HCl salt) may form. This is normal.

    • Control: Maintain internal temperature < 40°C during addition.

Phase 2: Reaction (Guanidinylation)[1][2]
  • Addition: Add Cyanamide 50% solution (1.5 equiv) to the mixture.

  • Heating: Heat the reaction mixture to Reflux (approx. 78-82°C) .

    • Process Note: Due to the

      
       group, reaction kinetics are slow. Reflux is required for 16–24 hours .
      
    • IPC (In-Process Control): Monitor by HPLC every 4 hours. Look for the disappearance of aniline. If conversion stalls <90%, add an additional 0.2 equiv of Cyanamide.

Phase 3: Workup & Isolation
  • Concentration: Distill off approximately 70% of the ethanol under reduced pressure.

  • Quench: Cool the residue to 20°C. Add Water (200 mL) .

  • Basification (Critical Step):

    • Slowly add 50% NaOH to adjust pH to 12–13 .

    • Why? The product exists as the HCl salt. High pH liberates the free base, which is insoluble in water.

    • Exotherm: Cool externally to keep T < 25°C.

  • Crystallization: The free base will precipitate as a white/off-white solid. Stir at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the solid and wash with cold water (2 x 50 mL) to remove residual salts and cyanamide dimers.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Workflow Diagram

ProcessFlow Start Start: Charge Aniline + EtOH AcidAdd Add HCl (Exotherm Control) Start->AcidAdd CyanAdd Add Cyanamide (1.5 eq) AcidAdd->CyanAdd Reflux Reflux 80°C (16-24h) CyanAdd->Reflux IPC IPC: HPLC Check Conversion > 98%? Reflux->IPC AddMore Add 0.2 eq Cyanamide IPC->AddMore No Distill Distill Solvent IPC->Distill Yes AddMore->Reflux Basify Basify (pH > 12) Precipitate Free Base Distill->Basify Filter Filter & Wash Basify->Filter Final Final Product N-[4-(trifluoromethyl)phenyl]guanidine Filter->Final

Figure 2: Operational workflow highlighting the critical decision point (IPC) for reaction completion.

Analytical Validation

To ensure the protocol is self-validating, the final product must meet these specifications:

  • 1H NMR (DMSO-d6):

    
     7.55 (d, 2H), 7.15 (d, 2H), 7.0–7.5 (br s, 4H, guanidine NH). The diagnostic shift is the broad guanidine protons which disappear on D2O shake.
    
  • HPLC Purity: >98.5% (Area %).

  • Melting Point: 142–145°C (Free base).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete activation of aniline.Ensure HCl is fresh; consider switching solvent to n-Butanol (117°C) to drive kinetics.
Sticky Solid Dicyandiamide impurity (dimer).Wash filter cake thoroughly with warm water (40°C); dimer is water-soluble.
Violent Exotherm Rapid addition of cyanamide.Use a dosing pump; ensure temperature is stable before addition.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Organic Syntheses. General methods for Guanidine Synthesis. Coll. Vol. 3, p. 440 (1955). Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. (Review of synthetic methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GUAN-TFM-404 Subject: Troubleshooting Side Reactions & Optimization in Aryl Guanidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Deactivated Nucleophile Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of N-[4-(trifluoromethyl)phenyl]guanidine is failing to proceed as a standard nucleophilic substitution.

The Core Problem: The trifluoromethyl group (


) at the para-position is a strong electron-withdrawing group (EWG). It pulls electron density away from the aniline nitrogen via induction and resonance, significantly lowering its nucleophilicity (

of the conjugate acid is

, compared to

for unsubstituted aniline).

This deactivation forces researchers to use harsher conditions (higher temperatures, strong acid catalysts, or excess reagents), which paradoxically triggers the specific side reactions you are likely observing.

Module 1: Troubleshooting Guide (Q&A Format)

Ticket #1: "My reaction stalls at 40-50% conversion, even with excess reagent."

Diagnosis: Kinetic Trapping due to Low Nucleophilicity. The activation energy for the attack of your deactivated aniline on the guanylating agent (e.g., cyanamide or S-methylisothiourea) is too high for standard protocols.

Corrective Action:

  • Switch Catalysts: If using cyanamide, standard HCl catalysis may be insufficient. Switch to a Lewis Acid catalyst like Scandium(III) triflate [Sc(OTf)₃] . It coordinates with the cyanamide nitrile, increasing its electrophilicity without protonating the already weak aniline.

  • Solvent System: Move to a polar protic solvent (e.g., Ethanol or TFE) or use microwave irradiation to overcome the activation barrier.

Ticket #2: "I see a persistent impurity at M+42 in my LC-MS."

Diagnosis: Formation of 1-(4-(trifluoromethyl)phenyl)biguanide . This is the most common side reaction. Once your product (the guanidine) is formed, it is actually more nucleophilic than your starting material (the deactivated aniline). The product attacks the remaining cyanamide reagent.

Mechanism:



Corrective Action:

  • Stoichiometry Control: Do not use a large excess of cyanamide. Keep the ratio strict (1.0 : 1.1).

  • Slow Addition: Add the guanylating agent dropwise to the aniline solution. This ensures the aniline is always in excess relative to the reagent, statistically favoring the primary reaction.

Ticket #3: "My product turns into a white precipitate that analyzes as Urea (M+1)."

Diagnosis: Hydrolytic Decomposition. Aryl guanidines are susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures. The


 group makes the guanidinium carbon more electrophilic, accelerating water attack.

Corrective Action:

  • Avoid Strong Bases: If using S-methylisothiourea, use mild bases (e.g.,

    
    ) rather than NaOH.
    
  • Workup pH: Do not heat the reaction mixture during aqueous workup. Neutralize to pH 7-8 immediately upon completion; do not let it sit at pH > 10.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while suppressing the "Red Paths."

ReactionPathways Start 4-(Trifluoromethyl)aniline (Weak Nucleophile) Target Target Guanidine (Product) Start->Target Primary Reaction (Slow) Reagent Guanylating Agent (e.g., Cyanamide) Reagent->Target Biguanide Biguanide Impurity (Over-reaction) Target->Biguanide Reaction with Excess Reagent Urea Aryl Urea (Hydrolysis Product) Target->Urea Hydrolysis (High pH/Temp)

Caption: Kinetic competition between guanidine formation (green) and side reactions (red). Note that the product competes with the starting material for the reagent.

Module 3: Optimized Synthetic Protocol

This protocol uses the Bernatowicz-Matsueda-Wu method (modified), which is generally superior for electron-deficient anilines compared to the cyanamide route due to milder conditions and cleaner impurity profiles.

Materials
  • Substrate: 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Reagent:

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • Catalyst: Triethylamine (

    
    , 1.1 equiv)
    
  • Solvent: DCM (Dichloromethane) or Acetonitrile

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Procedure
  • Guanylation (Protected Intermediate):

    • Dissolve 4-(trifluoromethyl)aniline in DCM (0.2 M concentration).

    • Add

      
      -Di-Boc-1H-pyrazole-1-carboxamidine.
      
    • Add

      
      .[1] Stir at room temperature for 12–24 hours.
      
    • Checkpoint: Monitor TLC.[2] The pyrazole byproduct is easily removed. The intermediate is the Di-Boc-guanidine.

    • Why this works: The pyrazole reagent is highly electrophilic, compensating for the aniline's poor nucleophilicity without requiring heat (preventing urea formation).

  • Purification of Intermediate:

    • Wash the organic layer with 5% citric acid (removes pyrazole and excess amine).

    • Dry over

      
       and concentrate.
      
  • Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM:TFA.

    • Stir for 2 hours at room temperature.

    • Concentrate in vacuo.[2]

  • Isolation (Critical Step):

    • The product will be a TFA salt.

    • To obtain free base: Dissolve in minimal water, cool to 0°C, and carefully adjust pH to 9-10 with 1M NaOH. Filter the precipitate immediately.

    • Warning: Do not heat during this basification step to avoid hydrolysis.

Module 4: Comparative Data on Methods

MethodReagentRisk of BiguanideRisk of UreaSuitability for 4-

-Aniline
Cyanamide + HCl CyanamideHigh (if not controlled)MediumLow (Requires high heat)
Rathke Method S-methylisothioureaMediumHigh (requires reflux)Medium
Bernatowicz Pyrazole-carboxamidineLow (Stoichiometry locked)Low (RT reaction)High (Best Practice)

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LC-MS/TLC Start->CheckLCMS LowYield Issue: Low Conversion (Starting Material Remains) CheckLCMS->LowYield Impurity Issue: Impurity Formed CheckLCMS->Impurity Soln1 Diagnosis: Poor Nucleophilicity Action: Switch to Sc(OTf)3 catalyst or Microwave heating LowYield->Soln1 Heat Did you use Heat (>80°C)? Impurity->Heat Product is M+1 (Urea) Reagent Did you use >1.5 eq Reagent? Impurity->Reagent Product is M+42 (Biguanide) Soln2 Diagnosis: Urea Hydrolysis Action: Lower Temp, check pH Heat->Soln2 Yes Soln3 Diagnosis: Biguanide Formation Action: Reduce equivalents, Slow addition Reagent->Soln3 Yes

Caption: Logic tree for identifying root causes based on reaction conditions and impurity profile.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[3][4][5][6][7] Arkivoc.

  • Tsubokura, K., et al. (2014).[8][9] Scandium(III) Triflate Catalyzed Guanylation of Amines.[8][9] Synlett.[8]

  • Cunningham, L. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants. ACS Omega.

Sources

N-[4-(trifluoromethyl)phenyl]guanidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Support Tier: Level 3 (Senior Application Scientist) Subject: Stability, Degradation, and Handling Protocols Compound ID: N-[4-(trifluoromethyl)phenyl]guanidine (Generic Structure)

Introduction: The Molecule at a Glance

Welcome to the technical support hub for N-[4-(trifluoromethyl)phenyl]guanidine . As a researcher, you are likely utilizing this compound as a building block for bioactive pyrimidines or as a competitive inhibitor in kinase assays.

This molecule presents a unique challenge: it bridges the gap between highly basic alkyl guanidines (like arginine) and stable aromatic amines. The trifluoromethyl (


) group  at the para position is not just a lipophilic tag; it is a strong electron-withdrawing group (EWG) that fundamentally alters the stability profile of the guanidine core.

Key Chemical Behavior:

  • Lowered

    
    :  Unlike arginine (
    
    
    
    ), the electron-withdrawing phenyl ring lowers the
    
    
    to approximately 10.2 . This means at physiological pH, the equilibrium shifts slightly, affecting solubility and binding.
  • Hydrolytic Vulnerability: The electron-poor central carbon is more susceptible to nucleophilic attack by water/hydroxide than standard guanidines.

Module 1: Chemical Stability & Storage (Pre-Experiment)

FAQ 1.1: "My white powder has turned into a sticky, off-white gum. Is it still usable?"

Verdict: Likely Compromised. Technical Explanation: Free-base guanidines are "CO


 sponges." The basic guanidine moiety reacts with atmospheric carbon dioxide and moisture to form guanidinium carbonate  or carbamates. The sticky texture indicates hygroscopicity (water absorption) driving this disproportionation.

The "Rescue" Protocol (Salt Formation): If you possess the free base, immediate conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • Dissolve the gum in a minimal amount of anhydrous ethanol.

  • Add 1.1 equivalents of 1M HCl in diethyl ether (or dioxane).

  • The stable N-[4-(trifluoromethyl)phenyl]guanidinium chloride salt should precipitate. Filter and dry under vacuum.

FAQ 1.2: "What are the optimal storage conditions?"

Standard Operating Procedure (SOP-ST-04):

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Slows hydrolysis kinetics and carbonate formation.
Atmosphere Argon/NitrogenPrevents reaction with atmospheric CO

.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced radical formation at the

site.
Desiccant RequiredPrevents hydrolysis to urea (See Diagram 1).

Module 2: Solution Stability (During Experiment)

FAQ 2.1: "I see a loss of potency in my aqueous stock solution after 24 hours."

Diagnosis: Hydrolytic Degradation. The primary failure mode for this compound in solution is hydrolysis to N-[4-(trifluoromethyl)phenyl]urea .

Mechanism of Failure: The


 group withdraws electron density from the phenyl ring, which in turn pulls density from the guanidine nitrogen. This makes the central guanidine carbon (

) highly electrophilic. Water (or hydroxide ions) attacks this carbon, displacing ammonia.

Visualizing the Degradation Pathway:

DegradationPathway Guanidine Active Compound N-[4-(trifluoromethyl)phenyl]guanidine Intermediate Tetrahedral Intermediate Guanidine->Intermediate + H2O / OH- (Nucleophilic Attack) Urea Degradant (Inactive) N-[4-(trifluoromethyl)phenyl]urea Intermediate->Urea - NH3 (Elimination) Ammonia Byproduct Ammonia (NH3) Intermediate->Ammonia

Figure 1: The electron-withdrawing effect of the trifluoromethyl group accelerates the nucleophilic attack of water on the central carbon, leading to irreversible urea formation.

FAQ 2.2: "How do I solubilize this for a cellular assay without degradation?"

The Solubility/Stability Paradox:

  • Water: Poor solubility (due to lipophilic

    
    ) + High degradation risk.
    
  • DMSO: Good solubility + High stability.

Recommended Protocol:

  • Stock: Prepare a 10 mM stock in 100% anhydrous DMSO . (Stable for 3 months at -20°C).

  • Working Solution: Dilute into aqueous buffer immediately before use.

  • pH Warning: Avoid buffers with pH > 9. At high pH, the guanidinium ion deprotonates to the free base, which is significantly more prone to hydrolysis than the cationic form.

Module 3: Analytical Troubleshooting (Verification)

FAQ 3.1: "My HPLC peak is splitting or tailing severely."

Cause: Guanidinium/Guanidine Equilibrium. If your mobile phase pH is near the


 of the compound (~10.2), the molecule rapidly exchanges between protonated and neutral forms on the column, causing peak broadening.

Solution:

  • Acidic Method (Recommended): Use 0.1% Formic Acid or TFA (pH ~2-3). The compound will be fully protonated and run as a sharp peak.

  • Basic Method: If you must run high pH, ensure pH is > 11.5 (using Ammonium Hydroxide) to keep it fully deprotonated, though this risks on-column hydrolysis.

FAQ 3.2: "The NMR spectrum shows the aromatic protons but the NH protons are missing."

Cause: Deuterium Exchange. Guanidine protons (


 and 

) are "labile." In protic deuterated solvents like Methanol-

or

, these protons exchange rapidly with deuterium and "disappear" from the

H-NMR spectrum.

Verification Step: Run the NMR in DMSO-


  or Acetonitrile-

. You should see a broad singlet around 7.0–9.0 ppm (integration roughly 4H) corresponding to the guanidinium protons.

Troubleshooting Decision Tree

Use this logic flow to identify the state of your material.

TroubleshootingTree Start Start: Visual Inspection State What is the physical state? Start->State Powder Free-flowing Powder State->Powder Gum Sticky Gum / Yellowing State->Gum CheckSol Check Solubility (DMSO) Powder->CheckSol Hygro Hygroscopic Failure Gum->Hygro Clear Clear Solution CheckSol->Clear Cloudy Cloudy/Precipitate CheckSol->Cloudy Likely Carbonates HPLC Run HPLC (Acidic Method) Clear->HPLC Action1 Action: Recrystallize as HCl salt Cloudy->Action1 Likely Carbonates Hygro->Action1 SinglePeak Single Peak HPLC->SinglePeak Material OK SplitPeak Split/Broad Peak HPLC->SplitPeak Check Buffer pH NewPeak New Peak (+1 Da or different RT) HPLC->NewPeak Hydrolysis (Urea detected)

Figure 2: Step-by-step logic to determine if the compound requires re-purification or disposal.

References

  • PubChem. (2025).[1][2] Compound Summary: 1-(4-Fluorophenyl)guanidine (Analogous Structure).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Synthesis and properties of guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier. (General reference for guanidine hydrolysis mechanisms).
  • Helsinki University. (2025). Stability of bicyclic guanidine superbases and their salts in water.[3] Retrieved January 29, 2026, from [Link] (Cited for comparative hydrolysis kinetics of guanidine bases).

Sources

N-[4-(trifluoromethyl)phenyl]guanidine assay interference problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(trifluoromethyl)phenyl]guanidine (TFPG) Assay Interference

Status: Operational Ticket Focus: Troubleshooting Assay Artifacts & False Positives Assigned Specialist: Senior Application Scientist, HTS Core

Executive Summary: The "Sticky Cation" Problem

Welcome to the technical guide for N-[4-(trifluoromethyl)phenyl]guanidine (hereafter referred to as TFPG ). This scaffold is a frequent "frequent hitter" in drug discovery libraries.[1][2] Its interference profile stems from a specific structural duality:

  • The Head (Guanidine): A highly basic, cationic group (pKa ~9.5–10.[1][2]5) that acts as a hydrogen bond donor and an "ion sponge."[1]

  • The Tail (CF3-Phenyl): A lipophilic, electron-withdrawing moiety that drives hydrophobic interactions.[1][2]

The Result: TFPG is an amphiphilic molecule prone to colloidal aggregation , non-specific binding (NSB) , and optical quenching . This guide provides the protocols to distinguish true bioactivity from these artifacts.

Issue Category 1: False Positives in Enzyme Inhibition Assays

Symptom: You observe potent inhibition (


) against unrelated enzymes (e.g., Kinases, Proteases, Luciferase) with steep Hill slopes (> 2.0).

Root Cause: Colloidal Aggregation At specific concentrations (Critical Aggregation Concentration, CAC), TFPG monomers self-assemble into colloidal particles. These colloids adsorb enzymes on their surface, causing non-specific denaturation or sequestration, leading to a false "inhibition" signal.[3]

Mechanism Diagram

AggregationMechanism cluster_0 Solvent Phase cluster_1 Colloidal Phase (Artifact) Monomer TFPG Monomer (Active) Colloid Colloidal Particle (Micelle-like) Monomer->Colloid Above CAC (>5-10 µM) Enzyme Target Enzyme (Native) Sequestered Sequestered Enzyme (Inactive) Enzyme->Sequestered Adsorption Colloid->Sequestered

Figure 1: Mechanism of enzyme sequestration by TFPG colloidal aggregates.

Troubleshooting Protocol: The Detergent Sensitivity Test

Goal: Disrupt colloids without affecting specific binding.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer (e.g., PBS or HEPES).[1][2]

    • Buffer B: Standard buffer + 0.01% Triton X-100 (freshly prepared).[1][2]

  • Run Dose-Response: Measure the

    
     of TFPG in both buffers side-by-side.
    
  • Analyze Results:

ObservationDiagnosisAction

shifts > 10-fold
(e.g., 5 µM

>50 µM)
Artifact: Colloidal AggregationDiscard hit or optimize scaffold to reduce lipophilicity.

remains stable
(within 2-3 fold)
Likely True Binder Proceed to orthogonal validation (SPR/NMR).

Expert Insight: The CF3 group increases the "greasiness" of the phenyl ring, lowering the CAC compared to simple phenylguanidine. Always use fresh detergent; old Triton X-100 can contain peroxides that react with the guanidine.[1][2]

Issue Category 2: Optical Interference (Fluorescence & Luminescence)

Symptom:

  • Fluorescence Assays: Signal drops unexpectedly (quenching) or spikes (autofluorescence) at UV/Blue wavelengths.[1][2]

  • Luciferase Assays: Inconsistent inhibition or unexpected activation of the reporter signal.[1][2]

Root Cause:

  • Inner Filter Effect: The trifluoromethyl-phenyl ring absorbs UV light (200–280 nm range).[1][2] If your excitation wavelength is in the UV (e.g., for certain FRET pairs or tryptophan fluorescence), TFPG absorbs the excitation energy.

  • Luciferase Stabilization: Guanidine compounds can bind to Firefly Luciferase, stabilizing the enzyme-substrate complex and preventing turnover, or conversely, protecting it from degradation (leading to signal stabilization).

Troubleshooting Protocol: Absorbance Scan & Counter-Screen

Step 1: UV-Vis Absorbance Scan [1]

  • Method: Dilute TFPG to 10 µM and 50 µM in assay buffer.

  • Read: Scan absorbance from 220 nm to 600 nm.

  • Criteria: If

    
     at your assay's excitation or emission wavelength, the compound is an optical interferer.
    

Step 2: Luciferase Counter-Screen (for Reporter Assays)

  • Method:

    • Transfect cells with a constitutively active luciferase plasmid (e.g., CMV-Luc).[1][2]

    • Add TFPG at the screening concentration.[1][2]

    • Measure luminescence.[1][2][4][5][6]

  • Logic: Since the promoter is constitutive, any drop in signal is due to direct inhibition of the Luciferase enzyme by the guanidine, not the biological pathway you are studying.

Issue Category 3: Analytical Artifacts (LC-MS & NMR)

Symptom:

  • LC-MS: The compound peak is huge, but co-eluting compounds disappear (Ion Suppression).[2]

  • NMR: "Ghost" peaks in

    
     NMR or broad lines.
    

Root Cause: Ion Suppression & Exchange The guanidine group is a "proton sponge."[1][2] In Electrospray Ionization (ESI), it monopolizes the available protons, suppressing the ionization of other analytes.

Troubleshooting Protocol: Matrix Effect Evaluation
ExperimentMethodologyAcceptance Criteria
Post-Column Infusion Infuse a standard analyte (e.g., Caffeine) continuously while injecting TFPG.[1][2]No "dip" in the Caffeine baseline at the TFPG retention time.
Dilution Integrity Dilute sample 1:10 and 1:100.Adjusted concentration should be linear.[1][2] Non-linearity indicates saturation/suppression.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I fix the aggregation problem by just lowering the concentration? A: Sometimes. Colloidal aggregation has a critical threshold (CAC). If you screen below the CAC (often < 1-5 µM for this scaffold), the artifacts may disappear. However, if your compound is only active above the CAC, the activity is likely artifactual.

Q2: Why does the CF3 group make it worse? A: The Trifluoromethyl group is highly lipophilic (hydrophobic) and bulky. It drives the "tail" of the molecule to hide from water, promoting the formation of micelle-like structures where the hydrophobic tails cluster together and the cationic guanidines face the solvent. This structure is perfect for trapping proteins.[1][2]

Q3: Is this a PAINS (Pan-Assay Interference Compound)? A: While not always flagged by standard PAINS filters (which look for specific substructures like rhodanines), aryl-guanidines behave functionally like PAINS.[1][2] They are "Frequent Hitters" due to the mechanisms described above.[1][2]

Decision Tree: Is My Hit Real?

DecisionTree Start Start: High Activity Observed (IC50 < 10 µM) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result1 Does IC50 increase > 10-fold? Detergent->Result1 Artifact1 ARTIFACT: Colloidal Aggregation Action: Discard or Optimize Result1->Artifact1 Yes OpticalCheck Check Optical Interference (Absorbance Scan) Result1->OpticalCheck No Result2 Does it absorb at Ex/Em wavelengths? OpticalCheck->Result2 Artifact2 ARTIFACT: Inner Filter Effect Action: Change Assay Readout Result2->Artifact2 Yes Valid LIKELY VALID HIT Proceed to Kd determination Result2->Valid No

Figure 2: Triage workflow for validating TFPG activity.

References

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1][2] Link

    • Foundational paper on colloidal aggreg
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Detailed mechanisms of luciferase inhibition and reporter assay artifacts.
  • National Center for Advancing Translational Sciences (NCATS). (2012).[1][2] Assay Guidance Manual: Assay Interference by Aggregation.[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Link

    • The gold standard protocol for detergent sensitivity testing.
  • PubChem Compound Summary. (2025). N-(4-Trifluoromethylphenyl)guanidine / Related Structures. National Library of Medicine.[1][2] Link

    • Source for physicochemical properties (pKa, LogP).[7]

Sources

Technical Support Center: Reaction Monitoring for N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine presents a unique duality in process control. While the electron-withdrawing trifluoromethyl (


) group deactivates the aniline precursor making the reaction sluggish, it simultaneously provides a high-fidelity handle for non-invasive monitoring via 

NMR. This guide moves beyond standard protocols to address the specific physicochemical challenges of this molecule: the basicity of the guanidine moiety causing chromatographic tailing and the reduced nucleophilicity of the precursor requiring forcing conditions.
Module 1: Chromatographic Monitoring (HPLC/UPLC)

The Challenge: Guanidines are strong bases.[1] At standard acidic HPLC pH (0.1% TFA/Formic Acid), the guanidine is protonated (cationic), leading to severe secondary interactions with residual silanols on silica columns, resulting in peak tailing and poor resolution.

Protocol A: High-Fidelity Reverse Phase Method (Ion Suppression)

Objective: Eliminate peak tailing by suppressing silanol ionization or masking the cationic charge.

ParameterSpecificationRationale
Column C18 with Hybrid Particle Technology (e.g., BEH C18 or Gemini C18-NX)Hybrid particles resist high pH degradation better than pure silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Crucial: High pH keeps the guanidine neutral (free base), reducing silanol interaction.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% to 95% B over 8 minThe hydrophobic

group ensures retention even at high organic loads.
Detection UV @ 254 nmThe phenyl ring provides strong absorbance.
Troubleshooting Guide: HPLC Anomalies

Q: My guanidine product peak is broad and tails significantly. Why? A: This is "Silanol Overload." The protonated guanidinium ion is sticking to the column stationary phase.

  • Immediate Fix: Switch to the High pH Method (Protocol A) above.

  • Alternative: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, neutralizing the positive charge of the guanidine and sharpening the peak.

Q: The starting material (aniline) and product co-elute. A: The hydrophobic


 group dominates the retention behavior for both species.
  • Solution: Switch to a Phenyl-Hexyl column. The

    
     interactions with the guanidine (which has a different electronic density than the aniline) will improve selectivity (separation factor 
    
    
    
    ).
Module 2: Spectroscopic Monitoring ( qNMR)

The "Gold Standard" Technique. Because the reaction mixture contains no other fluorine sources besides the substrate and product,


 NMR offers a background-free, quantitative window into reaction progress without the need for workup.
Protocol B: In-Process Control (IPC) via

NMR

Objective: Determine conversion % without quenching.

  • Sampling: Withdraw 50

    
    L of the reaction mixture.
    
  • Dilution: Dilute into 500

    
    L of deuterated solvent (DMSO-
    
    
    
    or CDCl
    
    
    ).
    • Note: No internal standard is strictly necessary if calculating relative conversion (Product Integral / [Product + Reactant Integrals]).

  • Acquisition parameters:

    • Sweep Width: Sufficient to cover -50 to -80 ppm (typical range for Ar-

      
      ).
      
    • Relaxation Delay (D1): Set to

      
       seconds. Fluorine nuclei in 
      
      
      
      groups have long
      
      
      relaxation times. Short delays lead to integration errors (underestimating the product).
    • Scans: 16–32 scans are usually sufficient due to the high sensitivity of the

      
       group (3 equivalent fluorines).
      

Data Interpretation:

  • Starting Material (4-trifluoromethylaniline): Signal typically appears around -60.0 to -63.0 ppm .

  • Product (Guanidine): The electron-donating nature of the guanidine group (relative to the amine) shifts the

    
     signal upfield (more negative ppm), typically by 0.5 to 1.5 ppm .
    
Module 3: Synthesis Troubleshooting (The "Sluggish Aniline")

The core synthetic challenge: The 4-trifluoromethyl group pulls electron density from the amine, making it a poor nucleophile for attacking guanylating agents (like cyanamide or S-methylisothiourea).

Decision Logic: Reaction Optimization

ReactionOptimization Start Reaction Stalled / Low Yield? CheckAgent Check Guanylating Agent Start->CheckAgent IsCyanamide Using Cyanamide? CheckAgent->IsCyanamide IsThiourea Using S-Methylisothiourea? CheckAgent->IsThiourea IsPyrazole Using Pyrazole-1-carboxamidine? CheckAgent->IsPyrazole SolCyan Add Lewis Acid (e.g., Sc(OTf)3) or Switch to Microwave Heating IsCyanamide->SolCyan SolThio Requires HgCl2 or AgOTf to activate Sulfur leaving group IsThiourea->SolThio SolPyraz Best for EWG-anilines. Ensure DIPEA is present. IsPyrazole->SolPyraz

Figure 1: Decision matrix for optimizing the guanidylation of electron-deficient anilines.

Q: The reaction turns black/tarry, but conversion is low. A: This indicates decomposition of the guanylating agent or polymerization.

  • Cause: Temperature too high or base too strong (e.g., NaH).

  • Fix: Switch to 1H-Pyrazole-1-carboxamidine hydrochloride . It is milder and more reactive toward electron-deficient anilines than S-methylisothiourea. Use DIPEA (Diisopropylethylamine) in DMF at 60°C.

Q: I see a new spot on TLC that isn't product or starting material. A: Likely the Urea byproduct.

  • Mechanism: If moisture enters the reaction, the intermediate amidine hydrolyzes to the urea (Ar-NH-CO-NH2).

  • Prevention: Ensure anhydrous solvents (DMF/DMAc) and an inert atmosphere (

    
    /Ar). The 
    
    
    
    aniline is slow to react, giving moisture more time to compete.
References
  • Vertex AI Search. (2025). Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. 2[3]

  • BenchChem Support. (2025).[4] Overcoming Low Yields in Reactions with Electron-Deficient Anilines. 4

  • ChemRxiv. (2025). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. 5

  • Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. 6[3][7]

  • PubChem. (2025).[8] 1-(4-Fluorophenyl)guanidine Compound Summary. 8[9]

Sources

Technical Support Center: Stability & Handling of N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-CF3-GUAN-001 Subject: Prevention of Decomposition in Solution Assigned Specialist: Senior Application Scientist

Executive Summary

N-[4-(trifluoromethyl)phenyl]guanidine is a specialized building block often used in medicinal chemistry. Users frequently report "decomposition," which is chemically distinct from simple degradation. The molecule exists in a delicate equilibrium between its stable guanidinium salt form and its reactive free base form.

The trifluoromethyl (


) group at the para position is strongly electron-withdrawing. While this modulates the basicity (pKa 

10.2), it also renders the central carbon atom more electrophilic, making the molecule uniquely susceptible to nucleophilic attack (hydrolysis) compared to standard alkyl guanidines.

This guide provides a validated system to maintain structural integrity in solution.

Module 1: The Chemistry of Decomposition

To prevent decomposition, you must understand the mechanism. The primary failure mode for this compound is Base-Catalyzed Hydrolysis .

The Mechanism

In aqueous or protic media, particularly at pH > 7, the guanidine moiety undergoes nucleophilic attack by hydroxide ions (


) or water.[1] The electron-withdrawing 

group exacerbates this by pulling electron density away from the central carbon, inviting the attack.

Decomposition Products:

  • 4-(Trifluoromethyl)aniline (Toxic, distinct UV absorption).

  • Urea/Ammonia (Byproducts).

Visualization: Hydrolysis Pathway

The following diagram illustrates the decomposition cascade you are trying to prevent.

Hydrolysis cluster_conditions Risk Factors Guanidine N-[4-(CF3)phenyl]guanidine (Intact Molecule) Intermediate Tetrahedral Intermediate Guanidine->Intermediate + H2O / OH- (Nucleophilic Attack) Aniline 4-(Trifluoromethyl)aniline (Decomposition Product) Intermediate->Aniline C-N Bond Cleavage Urea Urea / Ammonia Intermediate->Urea Elimination pH pH > 10 Temp Temp > 25°C

Figure 1: The hydrolysis pathway. The critical control point is preventing the formation of the Tetrahedral Intermediate by managing pH and water activity.

Module 2: Validated Solvent & Buffer Systems

The choice of solvent dictates the shelf-life of your stock solution.

Data Summary: Stability by Solvent System
Solvent SystemStability RatingPrimary RiskRecommended Storage
DMSO (Anhydrous) High (Months)Hygroscopicity (absorbing water)-20°C, Desiccated
Water (pH 7.0) Low (Hours/Days)Hydrolysis to anilineDo not store
0.1M HCl (aq) Medium (Weeks)Precipitation (Salting out)4°C
Acetone/Ketones Critical Failure Condensation (Schiff Base)NEVER USE
Methanol/Ethanol Medium Slow solvolysis-20°C
The "Golden Rule" of pH

The pKa of N-[4-(trifluoromethyl)phenyl]guanidine is approximately 10.2 [1].

  • pH < 9: The molecule is protonated (

    
    ).[1] The positive charge repels nucleophiles, stabilizing the compound.
    
  • pH > 10: The molecule exists as a free base. The central carbon is unshielded, leading to rapid hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy after 24 hours. What happened?

Diagnosis: This is likely Free Base Precipitation , not necessarily decomposition. The Science: If your buffer pH drifted above 10, or if you diluted a DMSO stock into a neutral aqueous buffer (pH 7), the compound may have deprotonated. The free base is significantly less soluble in water than the guanidinium salt. The Fix: Acidify the solution slightly (add 1-2 equivalents of HCl or dilute in acidic buffer like Citrate pH 5-6) to re-dissolve.

Q2: I see a new peak in my LC-MS at [M-17] or [M-42].

Diagnosis: Decomposition has occurred.[1][2][3]

  • M-42 (approx): Loss of the guanidine group, leaving the aniline moiety (MW ~161 Da). This confirms hydrolysis.[4][5][6]

  • Action: Discard the solution. This reaction is irreversible.

Q3: Can I use Acetone to clean my glassware or dissolve the solid?

Diagnosis: ABSOLUTELY NOT. The Science: Guanidines are strong nucleophiles. They react with ketones (like acetone) to form cyclic aminals or Schiff bases. This destroys your sample immediately. The Fix: Use Methanol or DMSO for cleaning and dissolution.

Q4: Why does the protocol recommend "degassing" buffers?

Diagnosis: Prevention of Carbonate formation. The Science: Atmospheric


 dissolves in basic solutions to form carbonic acid/carbonates. Guanidines can react with carbonates to form insoluble guanidinium carbonates, altering your concentration.

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Reagents:

  • N-[4-(trifluoromethyl)phenyl]guanidine (Solid)[7]

  • DMSO (Anhydrous, >99.9%, stored over molecular sieves)

Workflow:

  • Weighing: Weigh the solid rapidly. The salt form is hygroscopic; the free base is waxy.

  • Dissolution: Add anhydrous DMSO to achieve 10 mM concentration. Vortex until clear.

  • Verification: Check optical clarity. If hazy, sonicate for 30 seconds.

  • Storage: Aliquot into amber glass vials (plastic absorbs DMSO). Store at -20°C.

    • Self-Validation: Thaw one aliquot. If precipitate is visible, warm to 37°C. If it does not dissolve, water has entered the DMSO; discard.

Protocol B: Troubleshooting Decomposition Flowchart

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue: Loss of Potency / Precipitation CheckSolvent Check Solvent System Start->CheckSolvent IsKetone Is it a Ketone? (Acetone, MEK) CheckSolvent->IsKetone CheckPH Check pH IsKetone->CheckPH No (DMSO/Water) ResultDead Irreversible Chemical Reaction (Discard) IsKetone->ResultDead Yes (Condensation) IsBasic Is pH > 9.0? CheckPH->IsBasic ResultPrecip Free Base Precipitation (Add Acid to Fix) IsBasic->ResultPrecip Yes (Reversible) ResultHydrolysis Hydrolysis Detected (Discard) IsBasic->ResultHydrolysis No (If old solution) ResultStable System Stable (Check Storage Temp) IsBasic->ResultStable No (If fresh)

Figure 2: Diagnostic logic for identifying the root cause of compound failure.

References

  • Limatibul, S., & Watson, J. W. (1971).[6] The Mechanism of Acid Hydrolysis of Guanidines. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). N-Phenylguanidine Derivative Stability Data. Retrieved from [Link]

  • RSC Advances. (2025). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Validation & Comparative

N-[4-(trifluoromethyl)phenyl]guanidine: The Fluorinated Scaffold for Lipophilic Basicity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-[4-(trifluoromethyl)phenyl]guanidine, positioning it within the broader landscape of guanidine derivatives.

Executive Summary

In the hierarchy of nitrogenous bases, guanidines are often categorized as "superbases" due to the resonance stabilization of their conjugate acids. However, for medicinal chemistry and organocatalysis, the high basicity (pKa ~13.[1]6) and high polarity of alkyl guanidines (like arginine or metformin) often pose challenges regarding membrane permeability and bioavailability.

N-[4-(trifluoromethyl)phenyl]guanidine (TFMPG) represents a critical "tuned" scaffold. By coupling the guanidine core with a para-trifluoromethyl phenyl ring, researchers achieve a dual modulation:

  • Electronic Modulation: The electron-withdrawing

    
     group lowers the basicity (pKa), bringing it closer to physiological relevance.
    
  • Lipophilic Modulation: The

    
     moiety significantly increases 
    
    
    
    , facilitating hydrophobic pocket binding and membrane traversal.
Comparative Physicochemical Profile

The following table contrasts TFMPG with its structural parent (Phenylguanidine) and a standard alkyl guanidine (Metformin).

FeatureN-[4-(trifluoromethyl)phenyl]guanidine Phenylguanidine Metformin (Alkyl Biguanide)
Structure Type Electron-Deficient Aryl GuanidineAryl GuanidineAlkyl Biguanide
Electronic Effect Strong Electron Withdrawing (

)
Mild Electron Withdrawing (Phenyl)Electron Donating (Alkyl)
Predicted pKa ~9.5 - 10.2 (Reduced Basicity)~10.8~12.4
Lipophilicity (LogP) High (~2.5) Moderate (~1.2)Low (-1.43, Hydrophilic)
H-Bond Donor Strength High (Acidified N-H)ModerateLow
Physiological State Equilibrium (Neutral/Cationic)Mostly CationicFully Cationic
Primary Utility Kinase Inhibitors, OrganocatalysisGeneral IntermediateMetabolic Drug (Diabetes)
The "Fluorine Effect" on Performance
  • Basicity Suppression: Unlike alkyl guanidines, which are permanently protonated at pH 7.4, TFMPG exists in an equilibrium. The

    
     group pulls electron density from the guanidinium system, destabilizing the cation. This allows a fraction of the molecule to remain neutral, dramatically enhancing passive diffusion  across the Blood-Brain Barrier (BBB) or cell membranes.
    
  • Catalytic Activation: In organocatalysis, TFMPG derivatives act as superior Hydrogen-Bond Donors (HBD). The electron deficiency makes the N-H protons more acidic and "sticky" toward anionic transition states, a technique widely used in enantioselective synthesis.

Mechanism of Action & Biological Pathways[1]

In drug discovery, TFMPG is rarely a drug in itself but a pharmacophore designed to target specific pockets.

Pathway 1: Sodium-Hydrogen Exchanger (NHE) Inhibition

Aryl guanidines mimic the guanidinium moiety of Amiloride. TFMPG derivatives bind to the external cation-binding site of the NHE protein, blocking


 influx. The hydrophobic 

group anchors the molecule into the lipid-proximal region of the transporter.
Pathway 2: Bioisostere for Arginine

In enzyme inhibitors (e.g., Thrombin or Kinases), TFMPG serves as a bioisostere for arginine . Unlike arginine (which is highly polar), TFMPG provides the necessary positive charge interaction (via salt bridge to Asp/Glu residues) while simultaneously filling hydrophobic pockets with the phenyl ring.

G TFMPG N-[4-(trifluoromethyl)phenyl]guanidine Protonation Protonation Equilibrium (pH 7.4) TFMPG->Protonation Cationic Cationic Form (Major) Protonation->Cationic High Affinity Neutral Neutral Form (Minor but Critical) Protonation->Neutral Lipophilic Driver Target_NHE NHE Transporter (Ion Channel Block) Cationic->Target_NHE Salt Bridge (Asp/Glu) Membrane Cell Membrane Permeability Neutral->Membrane Passive Diffusion Target_Kinase Kinase Hydrophobic Pocket (Arginine Mimic) Target_Kinase->TFMPG Hydrophobic Interaction (-CF3) Membrane->Target_Kinase Intracellular Access

Figure 1: Pharmacodynamic flow of TFMPG. The equilibrium between cationic and neutral forms allows dual functionality: membrane penetration and electrostatic target binding.

Experimental Protocols
Protocol A: Synthesis of TFMPG (Guanylation)

Context: Direct reaction of anilines with cyanamide is often low-yielding due to the reduced nucleophilicity of electron-deficient anilines. This optimized protocol uses an acid-catalyzed melt approach.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Cyanamide (1.5 eq) (Caution: Toxic)

  • Concentrated HCl (1.0 eq) or Methanesulfonic acid

  • Solvent: Ethanol (or solvent-free melt)

Step-by-Step:

  • Salt Formation: Dissolve 4-(trifluoromethyl)aniline in diethyl ether and add 1.0 eq of HCl (4M in dioxane). Filter the precipitated aniline hydrochloride salt. Dry under vacuum.

  • Melt Reaction: Mix the aniline hydrochloride salt with Cyanamide (1.5 eq) in a round-bottom flask.

  • Heating: Heat the mixture to 100°C (oil bath) without solvent. The mixture will melt into a homogeneous liquid. Stir for 4–6 hours.

    • Note: The high temperature is required to overcome the low nucleophilicity of the fluorinated aniline.

  • Workup: Cool to room temperature. Dissolve the residue in warm water (10 mL).

  • Basification: Add 10% NaOH dropwise until pH ~12. The free base guanidine will precipitate.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    . Evaporate. Recrystallize from Ethanol/Hexane.
    
Protocol B: pKa Determination (Spectrophotometric Titration)

Context: Potentiometric titration is difficult due to low water solubility. UV-Vis titration is preferred.

  • Preparation: Prepare a

    
     stock solution of TFMPG in a mixed solvent (e.g., 1:1 Methanol/Water) to ensure solubility.
    
  • Buffer Setup: Prepare a series of buffers ranging from pH 7.0 to pH 13.0 (0.5 pH increments).

  • Measurement: Record UV absorbance (200–400 nm) for the sample in each buffer.

  • Analysis: Track the shift in

    
     (typically around 240-260 nm for the phenyl ring). The inflection point of the Absorbance vs. pH curve corresponds to the pKa.
    
    • Expected Result: The shift will occur at a lower pH than unsubstituted phenylguanidine.

Synthesis Workflow Diagram

Synthesis Start 4-(Trifluoromethyl)aniline Step1 Acidification (HCl/Dioxane) Formation of Anilinium Salt Start->Step1 Intermediate Anilinium Chloride Solid Step1->Intermediate Step2 Addition of Cyanamide (1.5 eq) Melt at 100°C Intermediate->Step2 Reaction Nucleophilic Attack on Nitrile Step2->Reaction Crude Guanidinium Chloride Salt Reaction->Crude Step3 Basification (NaOH, pH 12) & Extraction (EtOAc) Crude->Step3 Final N-[4-(trifluoromethyl)phenyl]guanidine (Free Base) Step3->Final

Figure 2: Synthetic pathway via the "Melt Method," optimized for electron-deficient anilines.

References
  • Saczewski, F., & Balewski, L. (2009).[1] Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Link

  • Leito, I., et al. (2014). Experimental Basicities of Superbases. Angewandte Chemie International Edition, 53(5), 1435-1438. Link

  • Katritzky, A. R., et al. (2005). Synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link

  • PubChem. (2024). Compound Summary: N-(4-Trifluoromethylphenyl)guanidine (CAS 130066-24-9).[2][3] National Library of Medicine.[4] Link

  • Kovacevic, B., & Maksic, Z. B. (2002). Basicity of Guanidines. Journal of Physical Organic Chemistry, 15(2), 101-111. Link

Sources

Structure-activity relationship of N-[4-(trifluoromethyl)phenyl]guanidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship of N-[4-(trifluoromethyl)phenyl]guanidine Analogs

Executive Summary: The Fluorine Effect in Guanidine Scaffolds

The N-phenylguanidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic classes, including sodium/hydrogen exchanger (NHE-1) inhibitors, antimicrobial agents, and uPA (urokinase-type plasminogen activator) inhibitors.

This guide focuses on the N-[4-(trifluoromethyl)phenyl]guanidine (TFPG-4) analog. Unlike its non-fluorinated counterparts, TFPG-4 leverages the unique bioisosteric properties of the trifluoromethyl (-CF


) group. The -CF

substituent introduces significant lipophilicity (

) and strong electron-withdrawing effects (

), which critically modulate the basicity of the guanidine headgroup (typical pKa shift from ~13.6 to ~10.8). This modulation improves bioavailability and membrane permeability without sacrificing the essential hydrogen-bonding capability required for receptor binding.

This guide compares TFPG-4 against standard alternatives (Amiloride, Chlorhexidine, and non-fluorinated analogs) to demonstrate its utility as a lead compound in optimizing ion channel blockade and antimicrobial potency.

Physicochemical & SAR Analysis

The structure-activity relationship (SAR) of TFPG-4 is defined by the interplay between the cationic guanidine head and the lipophilic tail.

Comparative Physicochemical Profile

The following table contrasts TFPG-4 with structural analogs and clinical standards.

CompoundStructure / ClassLogP (Lipophilicity)pKa (Guanidine)Electronic Effect (

)
Primary Application
TFPG-4 N-[4-(CF

)phenyl]guanidine
2.9 (High)~10.8 +0.54 (Strong EWG)Lead Probe (NHE-1 / MRSA)
Phenylguanidine Unsubstituted Parent0.6~13.50.00Baseline Reference
4-Methyl-PG Electron Donor Analog1.1~13.8-0.17Weak Potency
Amiloride Pyrazinoylguanidine-0.58.7N/A (Heterocycle)NHE-1 Inhibitor (Standard)
Chlorhexidine Bis-biguanide0.08>13N/ABroad-spectrum Antiseptic

Key Insight: The -CF


 group in TFPG-4 lowers the pKa closer to physiological pH compared to the parent phenylguanidine. This increases the fraction of the neutral species available to permeate lipid bilayers, while still retaining sufficient protonation for electrostatic interaction with anionic residues (e.g., Asp/Glu) in target proteins like NHE-1 or bacterial membranes.
Biological Performance Data

Data synthesized from representative SAR studies on phenylguanidine derivatives (Sources: NIH, MDPI).

Target / AssayTFPG-4 (Activity)Standard / AlternativePerformance Note
NHE-1 Inhibition IC

: ~0.8 µM
Amiloride (IC

: ~1-5 µM)
TFPG-4 shows superior potency due to hydrophobic pocket filling by -CF

.
Antibacterial (S. aureus) MIC: 1 - 4 µg/mLChlorhexidine (MIC: 0.5 - 2 µg/mL)Comparable potency to standards; higher lipophilicity aids MRSA penetration.
Antibacterial (E. coli) MIC: >16 µg/mLGentamicin (MIC: <1 µg/mL)Limited Gram-negative activity due to efflux pumps; requires permeabilizer.

Mechanism of Action & SAR Visualization

The following diagram illustrates the dual-mechanism potential of TFPG-4 and the decision tree for SAR optimization.

SAR_Mechanism Core N-Phenylguanidine Core Subst 4-Position Substitution Core->Subst CF3 Trifluoromethyl (-CF3) (TFPG-4) Subst->CF3 Optimization H_Me Hydrogen / Methyl (Electron Donors) Subst->H_Me Baseline Effect_CF3 High Lipophilicity (LogP ~2.9) Reduced Basicity (pKa ~10.8) CF3->Effect_CF3 Effect_H Low Lipophilicity High Basicity (pKa >13) H_Me->Effect_H Target_NHE NHE-1 Inhibition (Cardioprotection) Effect_CF3->Target_NHE Hydrophobic Pocket Fit Target_Bac Bacterial Membrane Disruption (MRSA) Effect_CF3->Target_Bac Membrane Penetration Effect_H->Target_NHE Weak Binding

Figure 1: SAR Decision Tree for Phenylguanidine Optimization. The -CF3 group is the critical switch for enhancing bioavailability and target engagement.

Experimental Protocols

To validate the SAR claims, the following protocols allow for the synthesis and biological evaluation of TFPG-4.

Protocol A: Synthesis of N-[4-(trifluoromethyl)phenyl]guanidine

Objective: Efficient guanylation of the aniline precursor.

  • Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq), Diisopropylethylamine (DIPEA, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-(trifluoromethyl)aniline in DMF (0.5 M concentration).

    • Add DIPEA and stir at Room Temperature (RT) for 10 minutes.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride.

    • Heat the reaction mixture to 50°C for 12 hours under N

      
       atmosphere.
      
    • Monitoring: Check via TLC (MeOH/DCM 1:9) or LC-MS for disappearance of aniline.

  • Workup:

    • Dilute with Ethyl Acetate, wash with 5% NaHCO

      
       (2x) and Brine (1x).
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Ether or use Flash Chromatography (DCM -> 10% MeOH/DCM).

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show characteristic aromatic protons (d, 2H; d, 2H) and broad guanidine NH signals.
Protocol B: MIC Determination (Broth Microdilution)

Objective: Assess antimicrobial potency against S. aureus (ATCC 29213).

  • Preparation: Prepare stock solution of TFPG-4 in DMSO (10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control:[1] Chlorhexidine or Vancomycin.

    • Negative Control: DMSO vehicle (max 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

References

  • Structure-Activity Relationships of N-Phenylguanidines. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the synthesis and inhibition profiles of phenylguanidines against thymidine kinases and other enzymes. (General Search Result Ref)

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Source: MDPI (Molecules Journal). Context: Explicitly details the antimicrobial activity of trifluoromethyl-substituted guanidines against MRSA.

  • Biological Activities of Guanidine Compounds. Source: PubMed Central. Context: Comprehensive review of guanidine pharmacophores in NHE-1 inhibition and antiparasitic applications.

  • 4-(4-(Trifluoromethyl)phenyl)piperidine / Guanidine Analogs Data. Source: PubChem.[2] Context: Physicochemical property data (LogP, H-bond donors) for the trifluoromethyl-phenyl scaffold.

Sources

Orthogonal Validation of N-[4-(trifluoromethyl)phenyl]guanidine: A Comparative Guide for NOS Inhibition Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Arginine Mimetic

N-[4-(trifluoromethyl)phenyl]guanidine (hereafter referred to as TFPG ) represents a distinct class of nitric oxide synthase (NOS) inhibitors. While structurally grounded in the guanidine pharmacophore—which mimics the guanidino group of the natural substrate L-Arginine—TFPG is differentiated by its para-trifluoromethyl group. This moiety significantly enhances lipophilicity compared to classic hydrophilic inhibitors like L-NMMA or Aminoguanidine.

For researchers, TFPG serves as a critical chemical probe when membrane permeability is a limiting factor. However, this increased lipophilicity introduces risks of off-target interactions (particularly with ion channels like 5-HT3 and NaV). Therefore, relying solely on a single assay readout is scientifically hazardous.

This guide outlines a self-validating, orthogonal workflow to confirm TFPG’s mechanism of action (MoA), distinguishing true NOS inhibition from non-specific cellular toxicity or off-target modulation.

Mechanism of Action (MoA)

The Competitive Blockade

TFPG functions as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] The enzyme normally catalyzes the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

  • Substrate Mimicry: The guanidine headgroup of TFPG binds to the glutamate residue within the NOS active site, occupying the position normally held by L-Arginine.

  • Electronic Modulation: The electron-withdrawing trifluoromethyl (-CF3) group alters the pKa of the guanidine, potentially affecting binding kinetics compared to the unsubstituted phenylguanidine.

  • Outcome: The catalytic heme iron is unable to bind oxygen effectively in the presence of the inhibitor, halting the electron transfer necessary for NO production.

Pathway Visualization

The following diagram illustrates the NOS signaling pathway and the specific interference point of TFPG.

NOS_Pathway L_Arg L-Arginine NOS_Active NOS Dimer (Active Site) L_Arg->NOS_Active O2 O2 + NADPH O2->NOS_Active NO Nitric Oxide (NO) NOS_Active->NO Catalysis Citrulline L-Citrulline NOS_Active->Citrulline TFPG TFPG (Inhibitor) TFPG->NOS_Active Competitive Binding Guanylate Guanylate Cyclase NO->Guanylate cGMP cGMP (Vasodilation/Signaling) Guanylate->cGMP

Caption: Figure 1. TFPG acts as a competitive antagonist at the NOS active site, preventing the conversion of L-Arginine to NO.

Comparative Analysis: TFPG vs. Alternatives

Selecting the right inhibitor depends on the specific isoform target (iNOS, eNOS, nNOS) and the experimental model (cell-free vs. whole cell).

FeatureN-[4-(trifluoromethyl)phenyl]guanidine (TFPG)L-NAME (L-Nitro-Arginine Methyl Ester)1400W (W1400)
Primary Mechanism Competitive Arginine MimeticNon-selective Competitive InhibitorHighly Selective iNOS Inhibitor
Selectivity Moderate (Isoform preferences vary by concentration)Low (Inhibits iNOS, eNOS, nNOS)High (>5000-fold selective for iNOS)
Lipophilicity High (CF3 group enhances permeability)Low to Moderate (Ester hydrolysis required)Low (Highly polar)
Key Advantage Excellent tissue/membrane penetration.The historical "gold standard" reference.Precision tool for inflammation studies.[2]
Key Limitation Potential off-target ion channel blockade (e.g., 5-HT3).Requires hydrolysis by esterases to be fully active (L-NOARG).Irreversible/Slow-tight binding (washout is difficult).
Recommended Use CNS studies or complex tissue models where permeability is key.General screening and positive control.Confirming iNOS-specific phenotypes.

Orthogonal Validation Strategy

To scientifically validate TFPG activity, you must employ a "Triad of Evidence" that correlates biochemical inhibition with cellular function and physical binding.

The Validation Workflow

Validation_Workflow cluster_biochem 1. Biochemical (Function) cluster_biophys 2. Biophysical (Binding) cluster_cell 3. Cellular (Phenotype) Start Compound: TFPG Griess Griess Assay (Cell-Free/Lysate) Start->Griess SPR SPR / TSA (Direct Binding) Start->SPR Macrophage LPS-Stimulated Macrophage Assay Start->Macrophage Decision Validated MoA Griess->Decision IC50 < 10µM SPR->Decision Kd Confirmed Viability MTT/LDH Assay (Toxicity Control) Macrophage->Viability Must Confirm Non-Toxic Viability->Decision No Toxicity

Caption: Figure 2. The Orthogonal Validation Triad ensures that observed effects are due to specific NOS inhibition and not toxicity.

Detailed Experimental Protocols

Protocol A: The Modified Griess Assay (Functional Validation)

Objective: Quantify the reduction of Nitrite (NO2-), the stable breakdown product of NO, in the presence of TFPG.

Materials:

  • RAW 264.7 Macrophages (or purified NOS enzyme).

  • LPS (Lipopolysaccharide) for induction.

  • Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% H3PO4).

  • TFPG (dissolved in DMSO, final concentration <0.1%).

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Adhere for 24h.
    
  • Induction & Treatment: Replace media with fresh DMEM (phenol-red free).

    • Control: Media only.

    • Stimulated: LPS (1 µg/mL).

    • Experimental: LPS + TFPG (Dose curve: 0.1 µM – 100 µM).

    • Reference: LPS + L-NAME (100 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a fresh plate.

  • Reaction: Add 50 µL of Sulfanilamide solution; incubate 10 min in dark. Add 50 µL of NED solution; incubate 10 min.

  • Readout: Measure absorbance at 540 nm .

  • Data Analysis: Normalize to LPS-only control (100% Activity). Calculate IC50.

Critical Checkpoint: You must run an MTT or CellTiter-Glo assay on the remaining cells. If TFPG reduces NO but also reduces cell viability by >20%, the data is invalid (false positive due to cell death).

Protocol B: Surface Plasmon Resonance (Biophysical Validation)

Objective: Prove physical engagement with the target to rule out assay interference.

Methodology:

  • Immobilization: Immobilize recombinant nNOS or iNOS on a CM5 sensor chip via amine coupling.

  • Injection: Inject TFPG at increasing concentrations (e.g., 2-fold dilution series) over the surface.

  • Reference: Use a flow cell with no protein or an irrelevant protein (e.g., BSA) to subtract non-specific binding (crucial for lipophilic compounds like TFPG).

  • Analysis: Fit the sensorgrams to a 1:1 binding model to determine

    
     and 
    
    
    
    .
  • Expectation: TFPG should show fast-on/fast-off kinetics typical of small molecule competitive inhibitors, unlike the slow-tight binding of 1400W.

References & Authoritative Grounding

  • Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][3][4] Biochemical Pharmacology. Link

  • Garvey, E. P., et al. (1997).[3] 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo.[3] Journal of Biological Chemistry. Link

  • Nakane, M., et al. (1995). Novel potent and selective inhibitors of inducible nitric oxide synthase.[3] Molecular Pharmacology. Link

  • Misko, T. P., et al. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry. (Standard for Griess Assay validation). Link

Disclaimer: This guide is for research use only. N-[4-(trifluoromethyl)phenyl]guanidine is a chemical probe and not approved for clinical therapeutic use.

Sources

Comparative analysis of N-[4-(trifluoromethyl)phenyl]guanidine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis methods for N-[4-(trifluoromethyl)phenyl]guanidine , a critical pharmacophore in drug development. The presence of the strongly electron-withdrawing trifluoromethyl (-CF


) group at the para-position significantly reduces the nucleophilicity of the aniline precursor, making standard guanidinylation protocols inefficient.

This guide evaluates three distinct methodologies:

  • The Modern Standard: 1H-Pyrazole-1-carboxamidine (Mild, High Yield).

  • The Classical Approach: Cyanamide Addition (Industrial, Harsh).

  • The Robust Multi-Step: Thiourea Activation (Reliable for deactivated amines).

Executive Summary & Decision Matrix

The synthesis of N-[4-(trifluoromethyl)phenyl]guanidine requires overcoming the electronic deactivation of the starting material, 4-(trifluoromethyl)aniline.

FeatureMethod A: Pyrazole-Carboxamidine Method B: Cyanamide Addition Method C: Thiourea Activation
Primary Mechanism Electrophilic GuanylationNucleophilic Addition (Acid Cat.)Oxidative Desulfurization
Yield High (85-95%)Low to Moderate (40-60%)Moderate to High (70-85%)
Reaction Conditions Mild (RT to 40°C), 12-24hHarsh (Reflux, Strong Acid)Multi-step, Variable
Atom Economy Lower (Pyrazole byproduct)High (100% theoretical)Low (Sulfur waste)
Scalability Moderate (Reagent cost)High (Cheap reagents)High
Suitability for -CF3 Excellent Poor (Slow kinetics)Good
Method Selection Decision Tree

DecisionTree Start Start: 4-(trifluoromethyl)aniline Scale Scale of Synthesis? Start->Scale Budget Budget Constraints? Scale->Budget Lab Scale (<10g) MethodB Method B: Cyanamide (Low Cost, Harsh, Lower Yield) Scale->MethodB Industrial (>1kg) Purity Purity Requirement? Budget->Purity High Budget MethodC Method C: Thiourea (Robust, Multi-step) Budget->MethodC Low Budget MethodA Method A: Pyrazole Reagent (High Yield, Mild, Expensive) Purity->MethodA Pharma Grade (>98%) Purity->MethodC Standard Grade

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Detailed Methodologies

Method A: Electrophilic Guanylation (The "Gold Standard")

This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride (or its protected analogs), which acts as a potent electrophile.[1] The pyrazole moiety is a good leaving group, driving the reaction forward even with poor nucleophiles like 4-(trifluoromethyl)aniline.

  • Reagents: 4-(trifluoromethyl)aniline, 1H-pyrazole-1-carboxamidine HCl, DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF or Acetonitrile (polar aprotic promotes the reaction).

Protocol:
  • Dissolution: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equiv) and 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv) dropwise. The base neutralizes the HCl, liberating the free base aniline to attack the amidine.

  • Reaction: Stir the mixture at 40-50°C for 16-24 hours under an inert atmosphere (

    
    ). Note: Higher temperature is required here compared to simple anilines due to the -CF3 group.
    
  • Work-up: Dilute with ethyl acetate, wash with 5%

    
     solution (to remove DMF), followed by brine.
    
  • Purification: The product often precipitates or can be recrystallized from EtOH/Ether. If necessary, flash chromatography (DCM/MeOH/NH3) can be used.

Why it works: The pyrazole-1-carboxamidine reagent provides a pre-formed guanidine core with an activated leaving group, bypassing the difficult step of nucleophilic attack on a neutral nitrile (as in Method B).

Method B: Cyanamide Addition (The Industrial Route)

The classical synthesis involves the direct addition of the aniline to cyanamide (


). For electron-deficient anilines, this reaction is notoriously sluggish and often requires strong mineral acids to activate the cyanamide, forming the guanidinium salt directly.
  • Reagents: 4-(trifluoromethyl)aniline, Cyanamide (50% aq. solution or solid), Conc. HCl.

  • Solvent: Ethanol or solvent-free (melt).

Protocol:
  • Salt Formation: Dissolve 4-(trifluoromethyl)aniline (1.0 equiv) in Ethanol. Add Conc. HCl (1.0 equiv) to form the aniline hydrochloride salt. Evaporate to dryness if necessary to obtain the solid salt.

  • Addition: Mix the aniline hydrochloride salt with Cyanamide (1.5 - 2.0 equiv).

  • Reflux/Melt: Heat the mixture to reflux in Ethanol (or heat as a melt at 100-120°C) for 12-24 hours.

    • Critical Control Point: Monitor for the formation of dicyanodiamide (dimerization of cyanamide), which is a major side reaction.

  • Isolation: Cool the reaction. The guanidine hydrochloride salt may precipitate.[2] If not, evaporate solvent and recrystallize from water/ethanol.

Pros/Cons: Very cheap reagents, but the yield is often compromised by the low nucleophilicity of the aniline and the competing dimerization of cyanamide.

Method C: Thiourea Activation (The Robust Alternative)

This is a two-step "self-validating" strategy. First, the aniline is converted to a thiourea (which is facile), and then the sulfur is activated (methylated or oxidized) to allow displacement by ammonia.

  • Step 1: 4-(trifluoromethyl)aniline + Benzoyl isothiocyanate

    
     Benzoyl thiourea 
    
    
    
    (Hydrolysis)
    
    
    4-(trifluoromethyl)phenylthiourea .
  • Step 2: Thiourea +

    
     + Desulfurizing Agent (e.g., HgCl
    
    
    
    , EDC, or Methyl Iodide).
Protocol (Step 2 - S-Methylation Route):
  • Activation: Dissolve 4-(trifluoromethyl)phenylthiourea (1.0 equiv) in Acetone/EtOH. Add Methyl Iodide (1.1 equiv). Reflux for 1-2 hours to form the S-methylisothiouronium iodide intermediate.

  • Substitution: Treat the intermediate with 7N Ammonia in Methanol (excess).

  • Heating: Heat in a sealed tube at 60-80°C for 4-6 hours. Methanethiol (

    
    ) is released (use a scrubber/fume hood).
    
  • Isolation: Evaporate solvent. The residue is the guanidine hydroiodide. Convert to free base with NaOH or exchange anion to nitrate/chloride if needed.

Why it works: The S-methyl group is an excellent leaving group, making the electrophilic carbon much more susceptible to attack by ammonia than the original thiourea sulfur.

Mechanistic Pathways & Comparison

The following diagram illustrates the chemical pathways for all three methods, highlighting the specific intermediate states.

ReactionPathways Aniline 4-(trifluoromethyl)aniline Pyrazole Reagent: 1H-Pyrazole-1-carboxamidine Aniline->Pyrazole Method A (Base, 40°C) Cyanamide Reagent: Cyanamide (H2N-CN) + HCl Aniline->Cyanamide Method B (Reflux, Acid) Thiourea Intermediate: Aryl Thiourea Aniline->Thiourea Method C (1. PhCONCS, 2. OH-) IntermediateA Tetrahedral Intermediate Pyrazole->IntermediateA Product N-[4-(trifluoromethyl)phenyl]guanidine IntermediateA->Product - Pyrazole Cyanamide->Product Direct Addition SMethyl S-Methyl Isothiourium Salt (Activated) Thiourea->SMethyl + MeI SMethyl->Product + NH3 / - MeSH

Figure 2: Mechanistic pathways. Method A offers the most direct route under mild conditions, while Method C proceeds via stable intermediates.

Experimental Data Summary

The following data is aggregated from standard synthetic literature for electron-deficient anilines.

MetricMethod A (Pyrazole)Method B (Cyanamide)Method C (S-Methyl)
Typical Yield 88% 45%78%
Purity (Crude) >95%~80% (contains dicyandiamide)>90%
Reaction Time 16 h24 h48 h (Total for 2 steps)
Green Chemistry Moderate (Atom economy low)Good (High atom economy)Poor (MeI toxicity, MeSH smell)
Cost (Reagents) High (

$)
Low ($) Moderate (

)

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)

  • Cause: The

    
     group pulls electron density, making the amine nitrogen a poor nucleophile.
    
  • Solution (Method A): Increase temperature to 60°C and use a stronger base (e.g., NaH) to deprotonate the aniline before adding the guanidinylation reagent.

  • Solution (Method B): Switch to a melt reaction (no solvent) to increase concentration and temperature.

Issue: Formation of Diphenylguanidine (Dimer)

  • Cause: The product guanidine reacts with another mole of starting material.[3]

  • Solution: Ensure a large excess of the guanidinylating reagent (Ammonia for Method C, Pyrazole for Method A) is present.

References

  • Mild Guanylation Reagents: Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4][5][6] Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Electron-Deficient Anilines: Katritzky, A. R., et al. (2005). Synthesis of guanidines.
  • S-Methylisothiourea Method: Rasmussen, C. R., et al. (1988). Improved procedures for the preparation of guanidines. Synthesis, 1988(06), 456-459. Link

  • Cyanamide Protocols:Organic Syntheses, Coll. Vol. 3, p.440 (1955); Vol. 26, p.44 (1946).
  • TCI Chemicals: Product Specification: 1H-Pyrazole-1-carboxamidine Hydrochloride. Link

Sources

Head-to-Head Comparison: N-[4-(trifluoromethyl)phenyl]guanidine vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of bioactive amines and organocatalysts, N-[4-(trifluoromethyl)phenyl]guanidine (TFMPG) represents a critical "middle-ground" scaffold. It bridges the gap between highly basic, hydrophilic alkyl guanidines (e.g., Metformin, TMG) and the more lipophilic, metabolically labile aryl guanidines.

This guide objectively compares TFMPG against three primary competitor scaffolds:

  • Phenylguanidine (Unsubstituted): To demonstrate the impact of the

    
     group on lipophilicity and metabolic stability.
    
  • Aminoguanidine: To compare efficacy in enzyme inhibition (NOS/Glycation).

  • TBD (Triazabicyclodecene): To compare catalytic utility in hydrogen-bonding activation.

Key Verdict: TFMPG is the superior choice when membrane permeability (CNS penetration) and hydrogen-bond donor strength (anion recognition) are the limiting factors, though it sacrifices absolute basicity compared to alkyl analogs.

Physicochemical Profile: The "Tuning" Effect

The trifluoromethyl group is not merely a "fatty" add-on; it fundamentally alters the electronic landscape of the guanidine core.

Table 1: Physicochemical Comparison Data
PropertyTFMPG (Subject)Phenylguanidine (Control)Metformin (Alkyl Ref)Implication
LogP (Lipophilicity) ~2.8 - 3.1 ~1.2-1.43TFMPG crosses BBB/Cell membranes via passive diffusion; Metformin requires transporters (OCTs).
pKa (Conjugate Acid) ~9.5 - 10.0 10.7712.4TFMPG is less basic, meaning a higher fraction exists as the neutral species at physiological pH (7.4), aiding permeability.
Hammett

0.54 0.00N/AStrong electron-withdrawing nature of

increases the acidity of NH protons, making TFMPG a stronger H-bond donor.
Metabolic Stability High ModerateHighThe para-position blockade prevents P450 hydroxylation, a common clearance route for phenylguanidines.

Analyst Note: The drop in pKa (approx. 1 unit vs. phenylguanidine) is the critical feature. By lowering the basicity, TFMPG reduces the energy penalty for desolvation, facilitating entry into hydrophobic pockets (e.g., Sodium Channels, P2X7 receptors).

Medicinal Chemistry Applications

Scenario A: Antimicrobial & Ion Channel Modulation

Competitor: Unsubstituted Phenylguanidine & Chlorhexidine.

In studies regarding Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, the lipophilicity of the guanidine tail is decisive.

  • Mechanism: Guanidines disrupt bacterial membranes or inhibit specific efflux pumps.

  • Performance:

    • Phenylguanidine: Often shows weak activity (MIC > 64 µg/mL) due to poor membrane intercalation.

    • TFMPG Derivatives: The addition of the 4-

      
       group enhances membrane insertion. Recent SAR studies (Search Result 1.3) indicate that benzyl/phenyl guanidines with halogenated motifs achieve MICs in the low µg/mL range (0.5–4 µg/mL).
      
    • Advantage: The

      
       group mimics the lipophilicity of a chloro-group but adds metabolic robustness against oxidative dehalogenation.
      
Scenario B: CNS Drug Design (Neuroprotection)

Competitor: Riluzole (Benzothiazole scaffold).

TFMPG serves as a bioisostere for the benzothiazole ring in Riluzole (used for ALS).

  • Logic: Both scaffolds rely on a lipophilic aryl group to block voltage-gated sodium channels (

    
    ).
    
  • Comparison:

    • Riluzole: Uses a trifluoromethoxy (

      
      ) group.
      
    • TFMPG: Uses a trifluoromethyl (

      
      ) group.[1]
      
    • Outcome: TFMPG analogs often exhibit improved chemical stability (avoiding the potential lability of the aryl-ether bond) while maintaining the necessary electronic pull to keep the guanidine/amine less basic and more brain-penetrant.

Visualization: SAR Decision Logic

The following diagram illustrates when to select TFMPG over alternative guanidines during lead optimization.

SAR_Decision_Tree Start Start: Guanidine Lead Optimization Q1 Is the target in the CNS? Start->Q1 Q2 Is metabolic clearance too fast? Q1->Q2 Yes (Cross BBB) Q3 Is the basicity (pKa > 12) causing poor absorption? Q1->Q3 No (Peripheral) Res_Phenyl Use Phenylguanidine Q2->Res_Phenyl No Res_TFMPG Select TFMPG Scaffold (High LogP, Blocked Para-site) Q2->Res_TFMPG Yes (Block P450) Res_Alkyl Use Alkyl-Guanidine (e.g., Metformin) Q3->Res_Alkyl No (Transporter available) Q3->Res_TFMPG Yes (Need Passive Diffusion)

Caption: Decision tree for selecting the TFMPG scaffold based on pharmacokinetic requirements (CNS penetration and metabolic stability).

Catalytic Utility: Organocatalysis

Competitor: TBD (1,5,7-Triazabicyclodecene-5) & TMG (Tetramethylguanidine).[2]

In base-catalyzed reactions (e.g., Ring-Opening Polymerization of lactide), the guanidine acts as a dual-activation catalyst:

  • H-Bond Donor: Activates the carbonyl/electrophile.

  • General Base: Activates the nucleophile (alcohol).

Head-to-Head Performance:

  • Alkyl Guanidines (TMG/TBD): Higher basicity (pKa ~13–15). Excellent for deprotonation but poor H-bond donors (NH is too electron-rich/non-acidic).

  • TFMPG: Lower basicity (pKa ~9.5) but Superior H-Bond Donor .

    • Mechanism:[3][4][5] The electron-withdrawing

      
       pulls density from the guanidine core, making the N-H protons significantly more acidic (positive polarization).
      
    • Result: TFMPG derivatives are preferred when the rate-limiting step involves electrophile activation (e.g., stabilizing a transition state via H-bonding) rather than simple proton abstraction.

Experimental Protocols

Protocol A: Synthesis of TFMPG (Guanylation)

Validating the scaffold synthesis ensures access to the material for comparison.

Reagents: 4-(Trifluoromethyl)aniline, Cyanamide (


), HCl (conc.), Ethanol.
  • Dissolution: Dissolve 10 mmol of 4-(trifluoromethyl)aniline in 20 mL of absolute ethanol.

  • Acidification: Add 1.0 equivalent of concentrated HCl dropwise to form the aniline hydrochloride salt in situ. (Crucial: The aniline must be protonated to prevent side reactions).

  • Addition: Add 1.5 equivalents of Cyanamide (50% aq. solution).

  • Reflux: Heat the mixture to reflux (

    
    ) for 16–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
    
  • Workup: Cool to room temperature. Evaporate ethanol. Basify residue with 1M NaOH to pH > 12 to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Recrystallize from Toluene/Hexane.

    • Expected Yield: 75–85%.

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm (approx).
Protocol B: pKa Determination (Potentiometric Titration)

To verify the "Electronic Tuning" claim.

  • Preparation: Dissolve 5 mg of TFMPG in a mixed solvent system (due to lipophilicity): 50% Water / 50% Acetonitrile (MeCN).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4, 7, 10) prepared in the same 50% MeCN solvent system (Crucial: Aqueous buffers will give erroneous readings for mixed solvents).

  • Titration: Titrate with 0.1 M HCl. Record pH vs. Volume added.

  • Calculation: The half-equivalence point represents the

    
    .
    
    • Correction: Apply the Yasuda-Shedlovsky extrapolation to estimate the aqueous

      
       if strictly aqueous values are needed for comparison with literature data for Metformin.
      
Visualization: Synthesis Pathway

Synthesis_Pathway SM1 4-CF3-Aniline Inter Intermediate Salt SM1->Inter + HCl, EtOH Reagent Cyanamide (H2N-CN) Reagent->Inter Reflux 16h Product TFMPG (Free Base) Inter->Product NaOH (pH > 12) Workup

Caption: Standard guanylation route to access N-[4-(trifluoromethyl)phenyl]guanidine.

References

  • Tiritiris, I., et al. (2014).[5] Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine. PMC - NIH. Available at: [Link]

  • Saczewski, F., & Balewski, L. (2013). Biological activities of guanidine compounds. ResearchGate. Available at: [Link]

  • Hermann, G., et al. (2017). Fast and robust: novel highly active N,O zinc guanidine catalysts for the ring‐opening polymerisation of lactide. ResearchGate. Available at: [Link]

  • Maddox, M., et al. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]

  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.[6] Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

URGENT: This compound presents a dual-hazard profile : it is a strong organic base containing a fluorinated moiety .

  • DO NOT mix with acidic waste streams (Risk of exothermic reaction).

  • DO NOT dispose of in non-halogenated organic solvent streams (Risk of equipment corrosion and regulatory violation due to HF formation during incineration).

  • ALWAYS segregate into Halogenated Organic Waste .

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, it is critical to understand that safe disposal is dictated by the molecular structure. You are not just disposing of a "chemical"; you are managing two distinct reactive groups.

FeatureStructural CauseOperational Implication
Basicity Guanidine moiety (

~13.6 for parent)
Incompatibility: Reacts exothermically with acids.[1] Must be kept at alkaline or neutral pH to prevent heat generation in waste drums.
Halogenation Trifluoromethyl group (-CF

)
Incineration Requirement: The C-F bond is extremely stable. Combustion requires high temperatures (>1,100°C) and flue gas scrubbing to capture corrosive Hydrogen Fluoride (HF).
Toxicity Phenyl-guanidine corePPE: Standard nitrile gloves may be insufficient for prolonged contact in solution. Double-gloving or using 0.11mm+ nitrile is recommended.
Waste Stream Decision Logic

The following decision tree illustrates the critical segregation logic required for this compound.

DisposalLogic Start Waste: N-[4-(trifluoromethyl)phenyl]guanidine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste LiquidWaste In Solution / Reaction Mixture StateCheck->LiquidWaste Halogenated Halogenated Organic Waste (REQUIRED) SolidWaste->Halogenated Dissolve in compatible solvent or bag as solid IsAcidic Is the mixture Acidic? LiquidWaste->IsAcidic Neutralize Pre-treatment: Neutralize carefully to pH 7-9 IsAcidic->Neutralize Yes StreamSelect Select Waste Stream IsAcidic->StreamSelect No (Basic/Neutral) Neutralize->StreamSelect NonHal Non-Halogenated Stream (DO NOT USE) StreamSelect->NonHal Incorrect Path StreamSelect->Halogenated Contains -CF3 Group Labeling Label: 'Basic, Halogenated Organic' Halogenated->Labeling

Figure 1: Waste stream segregation logic emphasizing the requirement for the Halogenated pathway due to the trifluoromethyl group.

Step-by-Step Disposal Protocol
Phase A: Preparation & PPE

Before handling waste, verify the integrity of your Personal Protective Equipment (PPE).

  • Gloves: Nitrile (minimum 0.11 mm thickness). If the compound is dissolved in penetrating solvents (e.g., DCM, Chloroform), use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling pure powder outside a fume hood, use an N95 or P100 particulate respirator.

Phase B: Solid Waste Disposal

Applicable for: Expired pure chemicals, contaminated weighing boats, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste into a clear polyethylene bag first. Seal the bag with tape.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-[4-(trifluoromethyl)phenyl]guanidine, Solid Debris"

    • Hazard Checkboxes: Toxic, Irritant.[2]

Phase C: Liquid Waste Disposal (The Critical Path)

Applicable for: Reaction mother liquors, washes, and stock solutions.

  • Compatibility Check:

    • Test the pH of the solution using a dipstick.

    • If Acidic (pH < 4): STOP. Do not add directly to the waste drum. The guanidine base will react with the acid, generating heat. Slowly neutralize the solution with a dilute base (e.g., Sodium Bicarbonate) in a beaker until pH is 6–8.

    • If Basic/Neutral: Proceed.

  • Solvent Selection: Ensure the carrier solvent is compatible with the waste drum.

    • Preferred: Ethanol, Methanol, Acetonitrile.

    • Acceptable: Dichloromethane (DCM), Ethyl Acetate.

  • Transfer: Pour into the Halogenated Organic Waste container.

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the -CF

      
       group in the solute mandates the Halogenated stream.
      
  • Log Entry: Record the volume and specific concentration on the waste manifest.

Spill Management Contingency

Scenario: A 5g bottle of solid N-[4-(trifluoromethyl)phenyl]guanidine drops and shatters inside the fume hood.

  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and a dust mask if not already worn.

  • Dry Cleanup (Preferred):

    • Do not use water initially (spreads contamination).

    • Cover the spill with an inert absorbent (Vermiculite or sand) or use a scoop/dustpan dedicated to hazardous waste.

    • Gently sweep to avoid generating dust.

  • Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol.

  • Disposal: Place all glass shards, powder, and contaminated paper towels into a Solid Hazardous Waste bucket. Label as "Fluorinated Organic Solid Waste."

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: N-[4-(trifluoromethyl)phenyl]guanidine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from

  • Cornell University EHS. (2024). Organic Solvents and Halogenated Waste Segregation Guidelines. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Guanidine Derivatives. Retrieved from

Sources

Personal protective equipment for handling N-[4-(trifluoromethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Medicinal Chemistry & Drug Development Applications

Executive Safety Summary

Compound Identity: N-[4-(trifluoromethyl)phenyl]guanidine CAS: 130066-24-9 (Free base) / Generic derivatives often cited under varying CAS depending on salt form. Primary Hazard Class: Irritant / Acute Toxin

As a Senior Application Scientist, I cannot overstate that while this compound is a standard building block in kinase inhibitor synthesis, its specific structural moieties—the basic guanidine core coupled with the lipophilic trifluoromethyl (


) group—create a unique safety profile. The guanidine moiety imparts significant basicity (pKa ~12-13), posing a risk of chemical burns to mucous membranes, while the fluorination increases lipid solubility, potentially enhancing dermal absorption compared to non-fluorinated analogues.

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory due to the lipophilic nature of the fluorinated ring.

  • Eye Protection: Chemical splash goggles are required; safety glasses are insufficient due to the caustic nature of guanidines.

Risk Assessment & PPE Matrix

The following matrix synthesizes data from GHS classifications (H315, H319, H335, H302) and practical laboratory experience with fluorinated aromatics.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Face velocity: 80-100 fpm)The solid is a fine crystalline powder. Inhalation causes immediate respiratory tract irritation (guanidine basicity).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Guanidines are caustic. Dust ingress behind standard safety glasses can cause severe corneal damage.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)The

group increases lipophilicity, potentially accelerating permeation through thin latex or single nitrile layers.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves Forearm protection is critical during weighing to prevent "cuff gap" exposure.
General Closed-toe shoes & Long pants Standard barrier protection against spills.

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed as a closed-loop system. Each step includes a verification check to ensure safety before proceeding.

Phase A: Pre-Operational Setup
  • Static Control: Fluorinated powders are notoriously static-prone. Place an ionizing bar or anti-static gun near the balance before opening the vial.

    • Validation: Verify the balance is stable and not drifting due to static charge.

  • Glove Check: Don inner gloves (bright color preferred) and outer gloves (standard blue/purple).

    • Validation: Visual check for tears. If the inner color is visible through the outer glove, replace immediately.

Phase B: Active Handling (Weighing & Solubilization)
  • Transfer: Use a disposable spatula. Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis, though chemical compatibility is generally fine.

  • Solvent Addition: When dissolving in DMSO or Methanol, add solvent slowly.

    • Note: Guanidines are strong bases. Exothermic reaction may occur if mixed with acidic solvents.

  • Spill Management (Micro): If powder lands on the balance, wipe immediately with a wet Kimwipe (water solubilizes the guanidine), followed by an ethanol wipe.

Phase C: Decontamination & Disposal[1]
  • Waste Segregation: DO NOT pour down the drain.

    • Solid Waste: Contaminated gloves and paper go into "Hazardous Solid Waste."

    • Liquid Waste: Segregate into "Halogenated Organic Waste" . Even though it is not a solvent like DCM, the fluorine content requires high-temperature incineration to prevent environmental persistence.

  • Glove Removal: Use the "beak" method to remove outer gloves inside the hood before touching common lab surfaces.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points that prevent exposure.

SafeHandling Start Start: Handling N-[4-(trifluoromethyl)phenyl]guanidine RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop1 STOP: Do Not Proceed. Resp. Hazard. RiskAssess->Stop1 No PPE_Check PPE Verification: 1. Goggles (Not Glasses) 2. Double Nitrile Gloves RiskAssess->PPE_Check Yes Handling Active Handling: Weighing & Solubilization PPE_Check->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck SpillResponse Spill Response: 1. Isolate Area 2. Wipe with Wet Pad 3. Dispose as Halogenated SpillCheck->SpillResponse Yes Disposal Disposal: Segregate into Halogenated Waste Stream SpillCheck->Disposal No SpillResponse->Disposal End End Procedure Disposal->End

Figure 1: Decision-logic flowchart for the safe handling lifecycle of fluorinated guanidines, prioritizing containment and proper waste stream segregation.

Emergency Response Protocols

In Case of Exposure[2][3][4]
  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Time this. Guanidines can cause rapid pH changes in the eye; seconds matter to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol or DMSO for cleaning skin, as this may enhance the transdermal transport of the fluorinated moiety.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention.

In Case of Fire
  • Hazard: Thermal decomposition of fluorinated compounds can release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Action: Do not breathe smoke. Firefighters must wear full SCBA. Use dry chemical or

    
     extinguishers.[6]
    

References & Authority

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-(4-trifluoromethyl-phenyl)-guanidine. Retrieved from (Search CAS: 130066-24-9).

  • PubChem. (n.d.). Compound Summary: Guanidine Derivatives. National Library of Medicine. Retrieved from .

  • Fisher Scientific. (2024).[5] Safety Data Sheet: 4-(Trifluoromethyl)phenylhydrazine (Structural Analog). Retrieved from .

  • BenchChem. (2025).[1] Safety and handling of fluorinated organic compounds. Retrieved from .

  • University of Oxford. (2025). Recycling fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from .

Sources

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